Abitesartan
Description
Properties
IUPAC Name |
1-[[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]methyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O3/c1-2-3-10-23(32)31(18-26(25(33)34)15-6-7-16-26)17-19-11-13-20(14-12-19)21-8-4-5-9-22(21)24-27-29-30-28-24/h4-5,8-9,11-14H,2-3,6-7,10,15-18H2,1H3,(H,33,34)(H,27,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMPSVPHCDJCMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)CC4(CCCC4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50160360 | |
| Record name | Abitesartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50160360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137882-98-5 | |
| Record name | Abitesartan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137882-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Abitesartan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137882985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Abitesartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50160360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ABITESARTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YY13B9G25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Abitesartan: An In-depth Analysis of a Presumed Angiotensin II Receptor Antagonist
A Note to the Reader: Comprehensive, publicly available scientific literature and clinical data specifically detailing the mechanism of action, quantitative pharmacology, and experimental protocols for Abitesartan are exceptionally limited. While it is classified as an Angiotensin II receptor antagonist, detailed studies to build an in-depth technical guide are not available in the public domain under this name or its known synonyms.
Therefore, this guide will provide a thorough overview of the established mechanism of action for Angiotensin II Receptor Blockers (ARBs), the class to which this compound belongs. We will use Irbesartan, a well-characterized ARB, as a representative molecule to illustrate the core principles, present quantitative data, and detail relevant experimental methodologies. This approach provides a scientifically grounded framework for understanding the likely mechanism of action of this compound.
Core Mechanism of Action: Antagonism of the Angiotensin II Type 1 (AT1) Receptor
This compound is identified as an Angiotensin II receptor antagonist.[1] Like other drugs in this class (sartans), its primary mechanism of action is the selective blockade of the Angiotensin II Type 1 (AT1) receptor. This action inhibits the physiological effects of Angiotensin II, a potent vasoconstrictor and a key regulator in the Renin-Angiotensin-Aldosterone System (RAAS).
The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. This compound, by blocking the AT1 receptor, intervenes at a key point in this pathway.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for this compound.
By selectively blocking the AT1 receptor, this compound prevents Angiotensin II from mediating its primary effects, which include:
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Vasoconstriction: Inhibition of Angiotensin II-induced contraction of vascular smooth muscle leads to vasodilation and a decrease in total peripheral resistance.
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Aldosterone Secretion: Blocking the AT1 receptor on the adrenal cortex prevents the release of aldosterone. This, in turn, reduces the reabsorption of sodium and water in the kidneys.
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Antidiuretic Hormone (ADH) Secretion: Inhibition of Angiotensin II's effect on the pituitary gland reduces ADH release, further promoting diuresis.
The net effect of these actions is a reduction in blood pressure.
Quantitative Pharmacology of Angiotensin II Receptor Blockers (ARBs)
While specific data for this compound is unavailable, the following table summarizes key quantitative parameters for the representative ARB, Irbesartan. These values are typically determined through the experimental protocols outlined in the subsequent section.
| Parameter | Value | Compound | Description |
| Binding Affinity (Ki) | 4.05 nM | Irbesartan | The inhibition constant, representing the concentration of the drug that occupies 50% of the AT1 receptors at equilibrium in the absence of the natural ligand. A lower Ki indicates higher binding affinity. |
| IC50 | 1.00 ± 0.2 nM | Irbesartan | The concentration of an inhibitor required to reduce the response (e.g., binding of a radioligand) by 50%. This value is dependent on the experimental conditions. |
Experimental Protocols for Characterizing ARB Mechanism of Action
The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of ARBs like this compound.
Radioligand Binding Assay for AT1 Receptor Affinity
This in vitro assay is fundamental for determining the binding affinity (Ki) of a compound for the AT1 receptor.
Objective: To quantify the affinity of the test compound (e.g., this compound) for the AT1 receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
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Membrane Preparation: Membranes rich in AT1 receptors are prepared from a suitable source, such as rat liver epithelial cells (WB-Fischer 344). This involves homogenization of the tissue followed by centrifugation to isolate the membrane fraction.
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Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl2 and bovine serum albumin) is prepared to maintain pH and reduce non-specific binding.
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Incubation: A constant concentration of a radiolabeled AT1 receptor antagonist (e.g., [125I]Angiotensin II) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound.
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Separation: After reaching equilibrium, the bound and free radioligand are separated, typically by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
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Quantification: The amount of radioactivity trapped on the filters is measured using a gamma counter.
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Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value is determined from this curve, and the Ki is calculated using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay to determine AT1 receptor affinity.
In Vitro Functional Assay: Inhibition of Angiotensin II-Induced Inositol Phosphate (IP3) Turnover
This assay measures the functional antagonism of the AT1 receptor by assessing the inhibition of a downstream signaling event.
Objective: To determine the functional potency of the test compound by measuring its ability to block Angiotensin II-induced IP3 production.
Methodology:
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Cell Culture: A cell line expressing the AT1 receptor (e.g., WB-Fischer 344 cells) is cultured.
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Radiolabeling: The cells are incubated with [3H]myo-inositol to label the cellular phosphoinositide pools.
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Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.
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Stimulation: The cells are then stimulated with a fixed concentration of Angiotensin II to activate the AT1 receptors, leading to the production of IP3.
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Extraction: The reaction is stopped, and the inositol phosphates are extracted from the cells.
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Separation and Quantification: The different inositol phosphates are separated using anion-exchange chromatography, and the amount of [3H]IP3 is quantified by liquid scintillation counting.
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Data Analysis: The results are expressed as a percentage of the maximal Angiotensin II response, and the IC50 for the inhibition of IP3 production is determined.
In Vivo Model: Angiotensin II-Induced Hypertension in Rats
This in vivo experiment assesses the ability of the test compound to block the pressor effects of Angiotensin II in a living organism.
Objective: To evaluate the in vivo efficacy of the test compound in antagonizing the hypertensive effects of exogenously administered Angiotensin II.
Methodology:
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Animal Model: Normotensive rats (e.g., Sprague-Dawley) are used.
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Instrumentation: The animals are anesthetized, and catheters are implanted in a carotid artery (for blood pressure measurement) and a jugular vein (for drug administration).
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Drug Administration: The test compound is administered orally or intravenously.
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Angiotensin II Challenge: At various time points after administration of the test compound, a bolus injection of Angiotensin II is given, and the resulting increase in blood pressure is recorded.
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Data Analysis: The inhibitory effect of the test compound is quantified by the reduction in the pressor response to the Angiotensin II challenge compared to a vehicle-treated control group. The duration of action can also be determined by performing challenges at multiple time points.
Caption: Logical flow of an in vivo experiment to test the antagonism of Angiotensin II-induced hypertension.
Conclusion
While specific data for this compound remains elusive in the public scientific literature, its classification as an Angiotensin II receptor antagonist places it within a well-understood class of therapeutic agents. The core mechanism of action revolves around the selective blockade of the AT1 receptor, thereby inhibiting the vasoconstrictor and salt-retaining effects of Angiotensin II within the Renin-Angiotensin-Aldosterone System. The experimental protocols and quantitative data presented for the representative ARB, Irbesartan, provide a robust framework for understanding the pharmacological principles that likely govern the therapeutic effects of this compound. Further research and publication of specific data for this compound are necessary to fully elucidate its unique pharmacological profile.
References
Abitesartan: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Chemical Structure, Properties, and Putative Mechanisms of a Novel Angiotensin II Receptor Antagonist
Abstract
Abitesartan is a non-peptide angiotensin II receptor antagonist belonging to the sartan class of drugs. This document provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in the field of drug development. The guide covers the fundamental chemical structure and physicochemical properties of this compound, outlines putative synthetic and analytical methodologies based on established procedures for structurally related compounds, and delves into its mechanism of action by blocking the angiotensin II type 1 (AT1) receptor and the consequent impact on downstream signaling pathways. Detailed experimental protocols for key assays are also presented to facilitate further research and development of this compound.
Chemical Structure and Properties
This compound is chemically identified as 1-[[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]methyl]cyclopentane-1-carboxylic acid[1]. Its molecular structure features the characteristic biphenyl-tetrazole moiety common to many sartan drugs, which is crucial for its antagonist activity at the AT1 receptor.
Table 1: Chemical Identifiers and Synonyms for this compound
| Identifier | Value | Reference |
| IUPAC Name | 1-[[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]methyl]cyclopentane-1-carboxylic acid | [1] |
| CAS Number | 137882-98-5 | [1] |
| Molecular Formula | C26H31N5O3 | [1] |
| Synonyms | TISARTAN, CGP 49870 | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Unit | Source |
| Molecular Weight | 461.56 | g/mol | |
| Predicted Boiling Point | 718.8 ± 70.0 | °C | |
| Predicted Density | 1.236 ± 0.06 | g/cm³ | |
| Predicted pKa | 4.15 ± 0.10 |
Synthesis and Purification
A potential synthetic approach could involve the Suzuki coupling reaction, a common method for creating the biphenyl backbone of sartan molecules. This would be followed by the formation of the tetrazole ring from a nitrile precursor and subsequent alkylation to introduce the side chain.
Note: The following experimental protocol is a representative example based on the synthesis of Irbesartan and should be adapted and optimized for the specific synthesis of this compound.
Representative Experimental Protocol for Synthesis
Step 1: Suzuki Coupling to form the Biphenyl Core
A protected 2-(5-tetrazolyl)phenylboronic acid would be reacted with a haloaryl compound containing the cyclopentanecarboxylic acid precursor in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., toluene/ethanol/water). The reaction mixture would be heated under an inert atmosphere until completion.
Step 2: Alkylation and Deprotection
The resulting biphenyl intermediate would then be alkylated with an appropriate pentanoyl-containing electrophile. Finally, any protecting groups on the tetrazole ring and carboxylic acid would be removed under appropriate acidic or basic conditions to yield this compound.
Purification: The crude this compound would be purified using techniques such as column chromatography on silica gel followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product of high purity.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and stability of this compound. The following are standard analytical techniques that would be employed.
Table 3: Analytical Methods for the Characterization of this compound
| Technique | Purpose | Expected Observations/Data |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak with a specific retention time under defined chromatographic conditions (e.g., C18 column, mobile phase of acetonitrile/water with a pH modifier). |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation and impurity profiling. | A mass spectrum showing the molecular ion peak corresponding to the calculated mass of this compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. | A spectrum with characteristic chemical shifts and coupling constants corresponding to the protons and carbons in the this compound molecule. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Absorption bands corresponding to C=O (carboxylic acid and amide), C=N (tetrazole), and aromatic C-H bonds. |
Representative Experimental Protocol for HPLC Analysis
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
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Flow Rate: 1.0 mL/min.
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Detection: UV at a suitable wavelength (e.g., 225 nm).
-
Injection Volume: 10 µL.
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Standard Preparation: A stock solution of this compound of known concentration in a suitable solvent (e.g., methanol).
Mechanism of Action and Signaling Pathways
This compound is an angiotensin II receptor antagonist, specifically targeting the AT1 receptor. Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a critical role in blood pressure regulation.
By competitively blocking the binding of angiotensin II to the AT1 receptor, this compound inhibits the downstream signaling cascades initiated by angiotensin II. This leads to vasodilation, reduced aldosterone secretion, and a decrease in sodium and water retention, ultimately resulting in a reduction in blood pressure.
Caption: Simplified signaling cascade of the Renin-Angiotensin System and the inhibitory action of this compound.
Experimental Protocols
AT1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the AT1 receptor.
Materials:
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Cell membranes expressing the human AT1 receptor.
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Radioligand: [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II.
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Non-specific binding control: Unlabeled Angiotensin II (high concentration).
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Test compound: this compound at various concentrations.
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Assay buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
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Scintillation cocktail and counter.
Procedure:
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Prepare serial dilutions of this compound.
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In a microplate, add cell membranes, radioligand, and either buffer (for total binding), unlabeled Angiotensin II (for non-specific binding), or this compound.
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Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
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Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer to remove unbound radioligand.
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Measure the radioactivity retained on the filters using a scintillation counter.
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Calculate the specific binding and plot the percentage of specific binding against the logarithm of the this compound concentration.
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Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant).
Caption: A flowchart illustrating the key steps in performing an AT1 receptor binding assay.
Conclusion
This compound is a promising angiotensin II receptor antagonist with a chemical scaffold optimized for potent and selective inhibition of the AT1 receptor. This technical guide provides a foundational understanding of its chemical and physical properties, outlines potential synthetic and analytical strategies, and details its mechanism of action within the renin-angiotensin-aldosterone system. The provided experimental protocols serve as a starting point for researchers to further investigate the pharmacological profile of this compound and evaluate its therapeutic potential. Further studies are warranted to fully elucidate its specific binding kinetics, downstream signaling effects, and clinical efficacy.
References
Synthesis and Characterization of Abitesartan: A Technical Guide
Introduction
Abitesartan is an angiotensin II receptor antagonist.[1] As a member of the sartan family of drugs, it is designed to treat hypertension and related cardiovascular conditions. These drugs act by blocking the AT1 receptor, which prevents the vasoconstrictive effects of angiotensin II, leading to vasodilation and a reduction in blood pressure. This guide provides a detailed, albeit hypothetical, technical overview of a potential synthetic route for this compound and the analytical methods for its characterization, aimed at researchers, scientists, and professionals in drug development.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned through a multi-step process involving the formation of the biphenyl tetrazole core followed by N-alkylation with a cyclopentanecarboxylic acid derivative and subsequent acylation. This proposed pathway is analogous to synthetic strategies employed for other sartan drugs like Irbesartan.[2][3]
Synthesis Pathway Overview
The overall synthetic strategy is depicted in the workflow below.
Caption: Proposed multi-step synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile
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Reaction: Free radical bromination of 2-cyano-4'-methylbiphenyl.
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Procedure: To a solution of 2-cyano-4'-methylbiphenyl (1 equivalent) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator like benzoyl peroxide (0.05 equivalents). The mixture is heated to reflux under an inert atmosphere for 4-6 hours. After completion, the reaction mixture is cooled, filtered to remove succinimide, and the solvent is evaporated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.
Step 2: Synthesis of 5-(4'-(bromomethyl)biphenyl-2-yl)-1H-tetrazole
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Reaction: Cycloaddition reaction to form the tetrazole ring.
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Procedure: The nitrile from the previous step (1 equivalent) is dissolved in a high-boiling point solvent like toluene. Sodium azide (1.5 equivalents) and a catalyst such as triethylamine hydrochloride or zinc chloride are added.[4] The mixture is heated to reflux for 24-48 hours. The reaction is then cooled, and the product is extracted after acidification. The crude tetrazole is purified by column chromatography.
Step 3: Synthesis of the Side Chain - 1-((pentanoylamino)methyl)cyclopentane-1-carboxylic acid
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Sub-step 3a: Synthesis of Methyl 1-(((benzyloxycarbonyl)amino)methyl)cyclopentane-1-carboxylate: This intermediate can be synthesized from 1-(aminomethyl)cyclopentane-1-carboxylic acid through esterification and protection of the amine group.
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Sub-step 3b: Deprotection to Methyl 1-(aminomethyl)cyclopentane-1-carboxylate: The benzyloxycarbonyl protecting group is removed by catalytic hydrogenation using palladium on carbon (Pd/C) in methanol.
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Sub-step 3c: Acylation to Methyl 1-((pentanoylamino)methyl)cyclopentane-1-carboxylate: The resulting amine is acylated using pentanoyl chloride in the presence of a base like triethylamine in a solvent such as dichloromethane.
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Sub-step 3d: Hydrolysis: The methyl ester is hydrolyzed to the carboxylic acid using a base like sodium hydroxide in a mixture of water and methanol, followed by acidification.
Step 4: N-Alkylation to form this compound
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Reaction: Coupling of the biphenyl tetrazole core with the cyclopentane side chain.
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Procedure: 5-(4'-(bromomethyl)biphenyl-2-yl)-1H-tetrazole (1 equivalent) and 1-((pentanoylamino)methyl)cyclopentane-1-carboxylic acid (1.2 equivalents) are dissolved in a polar aprotic solvent like dimethylformamide (DMF). A base such as potassium carbonate (2.5 equivalents) is added, and the mixture is stirred at room temperature for 12-24 hours. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The crude this compound is then purified by preparative HPLC.
Characterization of this compound
The structure and purity of the synthesized this compound and its intermediates would be confirmed using a variety of analytical techniques.
Analytical Methods
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High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound and intermediates. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is a common method for sartan analysis.[5]
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Mass Spectrometry (MS): To confirm the molecular weight of this compound (461.56 g/mol ) and its fragments.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the chemical structure, confirming the presence of aromatic protons, the cyclopentane ring, the pentanoyl chain, and the tetrazole moiety.
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Infrared (IR) Spectroscopy: To identify functional groups such as C=O (carboxylic acid and amide), N-H, and C=N (tetrazole).
Hypothetical Quantitative Data
The following table summarizes the expected (hypothetical) data from the synthesis and characterization of this compound.
| Parameter | Expected Value |
| Synthesis | |
| Overall Yield | 35-45% |
| Purity (HPLC) | >99.5% |
| Mass Spectrometry | |
| [M+H]⁺ | 462.25 |
| ¹H NMR (ppm) | |
| Aromatic Protons | 7.0 - 8.0 |
| CH₂ (benzyl) | ~4.5 |
| CH₂ (cyclopentane) | 1.5 - 2.0 |
| Pentanoyl Chain | 0.9 (t), 1.3 (m), 1.6 (m), 2.2 (t) |
| ¹³C NMR (ppm) | |
| C=O (acid) | ~175 |
| C=O (amide) | ~173 |
| Tetrazole Carbon | ~155 |
| Aromatic Carbons | 125 - 145 |
| IR (cm⁻¹) | |
| O-H (acid) | 2500-3300 (broad) |
| C=O (acid, amide) | 1650-1750 |
| N-H (amide) | 3200-3400 |
Mechanism of Action: Angiotensin II Receptor Blockade
This compound, like other sartans, exerts its therapeutic effect by selectively blocking the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II from binding and causing vasoconstriction, aldosterone release, and sodium retention, all of which contribute to elevated blood pressure.
Caption: Mechanism of action of this compound within the RAAS pathway.
Conclusion
This technical guide outlines a hypothetical yet scientifically grounded approach to the synthesis and characterization of this compound. The proposed synthetic route leverages established chemical transformations common in the synthesis of other sartan molecules. The analytical methods described are standard for ensuring the identity, purity, and quality of such pharmaceutical compounds. While specific experimental data for this compound is not publicly available, this guide provides a comprehensive framework for researchers and professionals in the field of drug development to understand the potential manufacturing and control strategies for this compound.
References
Abitesartan: A Technical Overview for Drug Development Professionals
IUPAC Name: 1-[[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]methyl]cyclopentane-1-carboxylic acid[1][2]
CAS Number: 137882-98-5[1][3][4]
Executive Summary
Abitesartan is an Angiotensin II receptor antagonist. As a member of the sartan family of drugs, it is designed to interact with the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis. This technical guide provides an in-depth overview of the core pharmacological principles of this compound, based on the well-established mechanism of action of Angiotensin II receptor blockers (ARBs). Due to the limited availability of specific experimental data for this compound in the public domain, this document leverages data from closely related and extensively studied ARBs to illustrate the expected pharmacological profile and to provide representative experimental methodologies. This guide is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Angiotensin II Receptor Blockade
This compound is presumed to act as a selective antagonist of the Angiotensin II receptor type 1 (AT1). The RAAS cascade culminates in the production of Angiotensin II, a potent vasoconstrictor that also stimulates the release of aldosterone, leading to sodium and water retention. By selectively blocking the AT1 receptor, this compound is expected to inhibit these effects, resulting in vasodilation and a reduction in blood pressure.
The signaling pathway initiated by Angiotensin II binding to the AT1 receptor involves the activation of Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), both of which contribute to the physiological responses of vasoconstriction and aldosterone synthesis. This compound, by blocking the AT1 receptor, is anticipated to inhibit this signaling cascade.
References
Discovery and history of Abitesartan
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Discovery and History: A detailed account of the initial synthesis, key researchers or institutions involved, and the timeline of its development.
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Quantitative Data: A summary of pharmacokinetic, pharmacodynamic, efficacy, and safety data presented in clear, tabular format.
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Experimental Protocols: Detailed methodologies for crucial in vitro and in vivo studies, as well as clinical trial designs.
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Signaling Pathways and Workflows: Custom diagrams generated using the DOT language to visualize the drug's mechanism of action and relevant experimental processes, adhering to the specified formatting guidelines.
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Abitesartan: A Technical Guide on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of Abitesartan, an angiotensin II receptor antagonist. Due to the limited availability of direct experimental data for this compound, this document leverages established methodologies and data from structurally related 'sartan' compounds to present a predictive and practical guide for researchers. The guide covers solubility and stability characteristics, detailed experimental protocols for their assessment, and a depiction of the relevant biological pathway. All quantitative data presented are illustrative and intended to serve as a baseline for experimental design.
Introduction
This compound is an angiotensin II receptor blocker (ARB) that selectively inhibits the AT1 receptor, playing a crucial role in the management of hypertension.[1][2] Understanding the solubility and stability of an active pharmaceutical ingredient (API) like this compound is fundamental to its development, formulation, and ensuring therapeutic efficacy and safety. This guide outlines the critical parameters and testing protocols necessary for the characterization of this compound.
Solubility Profile
The solubility of an API is a critical determinant of its bioavailability. For poorly soluble drugs, comprehensive solubility studies are essential. The following table summarizes the expected solubility of this compound in various media, based on the general characteristics of the 'sartan' class of drugs.
Table 1: Illustrative Solubility Data for this compound
| Solvent/Medium | Temperature (°C) | Expected Solubility (mg/mL) |
| Water | 25 | < 0.1 (Practically Insoluble) |
| Phosphate Buffer (pH 1.2) | 37 | < 0.1 |
| Phosphate Buffer (pH 6.8) | 37 | 0.1 - 0.5 |
| Phosphate Buffer (pH 7.4) | 37 | 0.2 - 0.8 |
| Methanol | 25 | 10 - 20 |
| Ethanol | 25 | 5 - 15 |
| Acetonitrile | 25 | 5 - 10 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50 |
Note: These values are illustrative and should be confirmed by experimental analysis.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the determination of the thermodynamic solubility of this compound.
-
Preparation of Solutions: Prepare a series of vials containing a fixed volume of the desired solvent (e.g., 10 mL of water, phosphate buffers of varying pH).
-
Addition of this compound: Add an excess amount of this compound powder to each vial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to reach equilibrium.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle. Carefully withdraw a sample from the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Quantification: Dilute the filtered sample with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.
Stability Profile
Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of analytical methods.
Table 2: Illustrative Forced Degradation Data for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | Expected Degradation (%) | Major Degradants Observed |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80 | 5 - 15 | Hydrolytic products |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 80 | 10 - 25 | Hydrolytic products |
| Oxidation | 3% H₂O₂ | 24 hours | 25 | 5 - 10 | Oxidation products |
| Thermal Degradation | Dry Heat | 48 hours | 105 | < 5 | Thermally induced products |
| Photolytic Degradation | UV/Visible Light | 7 days | 25 | 5 - 15 | Photodegradation products |
Note: These values are illustrative and should be confirmed by experimental analysis. The extent of degradation is highly dependent on the specific experimental conditions.
Experimental Protocol: Forced Degradation Study
This protocol describes a typical forced degradation study for this compound.
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 M HCl and heat in a water bath at 80°C.
-
Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 M NaOH and heat in a water bath at 80°C.
-
Oxidation: Treat the drug solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug powder to dry heat in an oven at 105°C.
-
Photolytic Degradation: Expose the drug solution to UV and visible light in a photostability chamber.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization/Quenching: For acid and base hydrolysis samples, neutralize the solution before analysis. For oxidative stress, the reaction may be quenched if necessary.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed sample to that of an unstressed control. Identify and characterize any significant degradation products using techniques like mass spectrometry (MS).
Signaling Pathway and Experimental Workflows
Angiotensin II Receptor Blockade Signaling Pathway
This compound, as an angiotensin II receptor antagonist, primarily targets the AT1 receptor, which is a G-protein coupled receptor. The binding of angiotensin II to the AT1 receptor initiates a signaling cascade that leads to vasoconstriction and other physiological effects that increase blood pressure. This compound competitively inhibits this binding, thereby blocking these effects.
Caption: Angiotensin II Receptor Blockade by this compound.
Experimental Workflow for Stability Indicating HPLC Method Development
The development of a robust stability-indicating HPLC method is essential for accurately quantifying this compound and its degradation products. The following workflow outlines the key steps in this process.
Caption: Workflow for HPLC Method Development.
Conclusion
While specific experimental data for this compound remains limited in the public domain, this technical guide provides a robust framework for its characterization based on the well-established properties of the 'sartan' class of antihypertensive agents. The illustrative data tables, detailed experimental protocols, and workflow diagrams serve as a valuable resource for researchers and professionals involved in the development and analysis of this compound. It is imperative that the illustrative data presented herein is superseded by rigorous experimental verification to ensure the quality, safety, and efficacy of any this compound-containing pharmaceutical product.
References
An In-depth Technical Guide to the Pharmacological Profile of Abitesartan
Disclaimer: "Abitesartan" is a recognized, albeit not widely marketed, Angiotensin II Receptor Antagonist[1][2]. Due to the limited availability of specific data on this compound, this guide will provide a comprehensive pharmacological profile representative of its class, the Angiotensin II Receptor Blockers (ARBs). Data from well-studied ARBs, such as Irbesartan, will be used to illustrate the key characteristics, experimental protocols, and clinical effects typical of this drug class.
Introduction
This compound is an Angiotensin II receptor antagonist[1]. Like other ARBs, it is designed for the management of conditions such as hypertension, diabetic nephropathy, and heart failure[3][4]. Its therapeutic effects are derived from the selective blockade of the Angiotensin II type 1 (AT1) receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This guide details the mechanism of action, pharmacodynamic and pharmacokinetic properties, and the experimental methodologies used to characterize this compound and similar molecules.
Mechanism of Action
The primary mechanism of action for this compound involves the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.
RAAS Signaling Pathway and ARB Intervention:
Angiotensin II is the principal pressor agent of the RAAS, exerting its effects by binding to AT1 receptors located in various tissues, including vascular smooth muscle and the adrenal glands. This binding leads to vasoconstriction and the release of aldosterone, which in turn promotes sodium and water retention, collectively increasing blood pressure.
This compound acts as a competitive antagonist at the AT1 receptor. By blocking the binding of Angiotensin II, it prevents these downstream effects, leading to vasodilation, reduced aldosterone secretion, and a consequent decrease in blood pressure. Notably, ARBs do not inhibit the Angiotensin-Converting Enzyme (ACE) and therefore do not interfere with the degradation of bradykinin, which is why they are not typically associated with the dry cough seen with ACE inhibitors.
Caption: RAAS pathway and the inhibitory action of this compound on the AT1 receptor.
Pharmacodynamics
The pharmacodynamic properties of an ARB describe its interaction with the target receptor and the resulting physiological effects.
Receptor Binding and Potency:
ARBs exhibit high affinity and selectivity for the AT1 receptor over the AT2 receptor. For instance, Irbesartan shows an affinity for the AT1 receptor that is approximately 8,500 times greater than for the AT2 receptor. The potency of ARBs is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the specific binding of Angiotensin II. For example, Irbesartan has an IC50 of 1.3 nM for the AT1 receptor and antagonizes Angiotensin II-induced contractions in rabbit aorta with an IC50 of 4 nM.
Physiological Effects:
The blockade of the AT1 receptor by ARBs leads to a dose-dependent reduction in blood pressure. This is accompanied by a compensatory increase in plasma renin activity (PRA) and Angiotensin II levels, a physiological response to the interruption of the negative feedback loop. Despite the increase in circulating Angiotensin II, its pressor effects are blocked by the ARB.
| Parameter | Representative Value (Irbesartan) | Reference |
| Receptor Selectivity | AT1 >> AT2 (~8500-fold) | |
| IC50 (AT1 Receptor) | 1.3 nM | |
| IC50 (AII-induced contraction) | 4 nM | |
| Blood Pressure Reduction | Dose-dependent |
Pharmacokinetics
The pharmacokinetic profile of an ARB encompasses its absorption, distribution, metabolism, and excretion (ADME), which collectively determine its dosing regimen and potential for drug interactions.
Absorption and Distribution:
ARBs are typically administered orally and exhibit variable bioavailability. Irbesartan, for example, has a high oral bioavailability of 60-80%, which is not affected by food. Following absorption, ARBs are highly bound to plasma proteins (e.g., >90% for Irbesartan).
Metabolism and Excretion:
The metabolism of ARBs varies. Some, like Losartan, are prodrugs that require biotransformation to an active metabolite, while others, like Irbesartan, are active themselves. Irbesartan is metabolized via glucuronide conjugation and oxidation by the cytochrome P450 enzyme CYP2C9. It has a long elimination half-life of 11-15 hours, allowing for once-daily dosing. Excretion occurs through both renal and biliary routes.
| Parameter | Representative Value (Irbesartan) | Reference |
| Oral Bioavailability | 60-80% | |
| Time to Peak Plasma Conc. (Tmax) | 1.5-2 hours | |
| Plasma Protein Binding | ~90% | |
| Elimination Half-life (t1/2) | 11-15 hours | |
| Metabolism | CYP2C9, Glucuronidation | |
| Excretion | Biliary and Renal |
Experimental Protocols
The pharmacological profile of a compound like this compound is established through a series of in vitro and in vivo experiments.
A. Radioligand Binding Assay (for Receptor Affinity)
This assay is used to determine the affinity (Ki) and selectivity of the drug for its target receptor.
-
Objective: To quantify the binding of this compound to the AT1 receptor.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the human AT1 receptor are prepared from a suitable cell line (e.g., CHO or HEK293 cells).
-
Radioligand: A radiolabeled ligand with high affinity for the AT1 receptor (e.g., [³H]Angiotensin II or a specific radiolabeled antagonist) is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Caption: Workflow for a radioligand binding assay to determine receptor affinity.
B. In Vivo Blood Pressure Measurement in Hypertensive Animal Models
This experiment assesses the antihypertensive efficacy of the drug in a living organism.
-
Objective: To measure the effect of this compound on blood pressure in a relevant animal model of hypertension (e.g., Spontaneously Hypertensive Rats, SHR).
-
Methodology:
-
Animal Model: Adult male SHRs are used.
-
Instrumentation: Animals are anesthetized, and a catheter is implanted in the carotid artery for direct blood pressure measurement. The catheter is connected to a pressure transducer.
-
Drug Administration: Animals are allowed to recover from surgery. This compound is then administered orally or intravenously at various doses. A control group receives a vehicle.
-
Data Collection: Mean arterial pressure (MAP) and heart rate are continuously monitored and recorded for a specified period (e.g., 24 hours).
-
Data Analysis: The change in MAP from baseline is calculated for each dose group and compared to the vehicle control group to determine the dose-response relationship.
-
Summary
This compound, as an Angiotensin II Receptor Blocker, represents a key therapeutic class for managing cardiovascular diseases. Its pharmacological profile is characterized by high selectivity and potent antagonism of the AT1 receptor, leading to effective blood pressure reduction. Its favorable pharmacokinetic properties, such as a long half-life, support once-daily administration. The methodologies outlined in this guide are fundamental to the characterization of this compound and the continued development of new entities in this important class of drugs.
References
The Angiotensin II Receptor Binding Affinity of Sartans: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II Receptor Blockers (ARBs), commonly known as "sartans," are a class of drugs that selectively antagonize the angiotensin II type 1 (AT1) receptor. This antagonism is the cornerstone of their therapeutic efficacy in managing hypertension and other cardiovascular diseases.[1][2] The interaction between a sartan and the AT1 receptor is a complex process governed by its binding affinity and kinetics. This technical guide provides an in-depth exploration of the receptor binding affinity of this class of drugs, with a focus on the key quantitative parameters, the experimental methodologies used for their determination, and the associated signaling pathways. While the specific compound "Abitesartan" is not found in the scientific literature, this guide will use well-characterized sartans as representative examples to illustrate the core principles of AT1 receptor binding.
Core Concept: Receptor Binding Affinity
Binding affinity refers to the strength of the interaction between a ligand (in this case, a sartan) and its receptor (the AT1 receptor). It is a critical determinant of a drug's potency and duration of action. High affinity indicates a strong, stable interaction, often requiring lower drug concentrations to achieve the desired therapeutic effect. The key quantitative measures of binding affinity include:
-
Inhibition Constant (Ki): The concentration of a competing ligand (the sartan) that will occupy 50% of the receptors in the presence of a radiolabeled ligand. A lower Ki value signifies a higher binding affinity.
-
Half-maximal Inhibitory Concentration (IC50): The concentration of an inhibitor that is required for 50% inhibition of a specific biological or biochemical function. In binding assays, it is the concentration of the unlabeled drug that displaces 50% of the specifically bound radioligand.
-
Dissociation Constant (Kd): The equilibrium constant for the dissociation of a ligand-receptor complex. It is the ratio of the 'off-rate' (koff) to the 'on-rate' (kon) of the ligand. A lower Kd value indicates a higher affinity of the ligand for the receptor.[3]
Quantitative Analysis of Sartan Binding Affinity
The binding affinities of various sartans for the AT1 and AT2 receptors have been extensively studied. These drugs exhibit a high degree of selectivity for the AT1 receptor, which is responsible for the primary cardiovascular effects of angiotensin II, including vasoconstriction and aldosterone secretion.[2][4] The AT2 receptor, in contrast, is thought to counterbalance the effects of the AT1 receptor. Most ARBs demonstrate a 10,000 to 30,000-fold greater affinity for the AT1 receptor compared to the AT2 receptor.
Below is a summary of the binding affinities for several representative sartans:
| Drug | Receptor | Binding Affinity (Ki, nM) | Selectivity (AT2/AT1) | Reference |
| Irbesartan | AT1 | 4.05 | - | |
| Losartan | AT1 | 25.2 | ~1,000-fold | |
| Tasosartan | AT1 | 46.6 | - | |
| Valsartan | AT1 | 2.38 | ~30,000-fold | |
| Candesartan | AT1 | - | - | |
| Telmisartan | AT1 | - | - | |
| Azilsartan | AT1 | - | - |
Note: A lower Ki value indicates higher binding affinity. The selectivity ratio indicates how many times more strongly the drug binds to the AT1 receptor than the AT2 receptor.
Experimental Protocols for Determining Binding Affinity
The quantitative data presented above are typically generated using a variety of in vitro experimental techniques. The most common method is the radioligand binding assay .
Radioligand Binding Assay: A Detailed Protocol
This method directly measures the interaction of a radiolabeled ligand with its receptor.
Objective: To determine the binding affinity (Ki) of a non-radiolabeled sartan for the AT1 receptor.
Materials:
-
Cell membranes expressing the human AT1 receptor.
-
Radiolabeled ligand (e.g., [125I]Angiotensin II or [3H]sartan).
-
Unlabeled sartan (the test compound).
-
Assay buffer (e.g., Tris-HCl with MgCl2 and bovine serum albumin).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Isolate cell membranes from a cell line or tissue known to express the AT1 receptor.
-
Incubation: In a series of tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled sartan.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature) for a sufficient period to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled sartan. This will generate a sigmoidal competition curve. The IC50 value is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Angiotensin II Receptor Signaling Pathway
Sartans exert their therapeutic effects by blocking the signaling cascade initiated by the binding of angiotensin II to the AT1 receptor. This G-protein coupled receptor (GPCR) primarily couples to the Gq/11 family of G proteins.
Upon activation by angiotensin II, the AT1 receptor undergoes a conformational change, leading to the activation of Gq/11. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a variety of cellular responses, including vasoconstriction, aldosterone synthesis, and cell growth and proliferation.
References
- 1. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [AT(1) and AT(2) angiotensin II receptors: key features] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
In Vitro Profile of Abitesartan: A Review of Preclinical Data
Introduction
Abitasartan is identified as an angiotensin II receptor antagonist.[1] As a member of the "sartan" class of drugs, its primary mechanism of action is expected to be the selective blockade of the angiotensin II type 1 (AT1) receptor, a key component in the renin-angiotensin system (RAS).[2] The RAS plays a crucial role in blood pressure regulation, and its inhibition is a well-established therapeutic strategy for hypertension and other cardiovascular diseases.[2][3] This technical guide synthesizes the available in vitro data on Abitesartan to provide a resource for researchers and drug development professionals. However, publicly available, detailed in vitro studies specifically on this compound are limited. Therefore, this guide also draws upon established methodologies and findings for other well-characterized sartans to provide a foundational understanding of the expected in vitro pharmacological profile of this compound.
Mechanism of Action: AT1 Receptor Blockade
Abitasartan, like other sartans, is designed to be a competitive antagonist of the AT1 receptor.[1] This action prevents angiotensin II, a potent vasoconstrictor, from binding to its receptor and eliciting downstream signaling events that lead to increased blood pressure, aldosterone release, and cellular proliferation. The selectivity for the AT1 receptor over the AT2 receptor is a hallmark of this drug class, as the AT2 receptor is thought to mediate some beneficial cardiovascular effects.
The interaction between sartan drugs and the AT1 receptor occurs within a specific binding pocket. While peptide agonists like angiotensin II interact with both intramembrane and extracellular residues, non-peptide antagonists such as sartans primarily bind within the intramembrane region of the receptor. This binding is often characterized by high affinity and, in some cases, insurmountable antagonism, meaning that increasing concentrations of the agonist cannot fully overcome the inhibitory effect of the antagonist.
dot
Caption: Simplified signaling pathway of Angiotensin II and the inhibitory action of this compound.
Experimental Protocols for In Vitro Characterization
While specific experimental data for this compound is not widely published, the following protocols represent standard in vitro assays used to characterize angiotensin II receptor antagonists. These methods are essential for determining binding affinity, potency, and selectivity.
AT1 Receptor Binding Assays
Ligand binding assays are fundamental to understanding the interaction between a drug and its receptor. These assays can determine the affinity (Kd), association rate (ka), and dissociation rate (kd) of a compound.
Objective: To determine the binding affinity of this compound for the AT1 receptor.
Methodology: Radioligand Competition Binding Assay
A common approach is a competition binding assay using a radiolabeled ligand that is known to bind to the AT1 receptor with high affinity, such as [125I]Sar1,Ile8-Angiotensin II.
-
Materials:
-
Cell membranes prepared from cells overexpressing the human AT1 receptor (e.g., HEK293 or COS-1 cells).
-
Radioligand: [125I]Sar1,Ile8-Angiotensin II.
-
Unlabeled competitor: this compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl with MgCl2 and bovine serum albumin).
-
Glass fiber filters.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
dot
Caption: Workflow for a competitive radioligand binding assay.
Functional Cell-Based Assays
Cell-based assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist by measuring a cellular response downstream of receptor activation.
Objective: To assess the functional activity of this compound at the AT1 receptor.
Methodology: Calcium Mobilization Assay
Activation of the AT1 receptor by angiotensin II leads to the activation of the Gq protein, which in turn stimulates phospholipase C (PLC) and leads to an increase in intracellular calcium (Ca2+).
-
Materials:
-
A cell line stably expressing the human AT1 receptor (e.g., CHO or HEK293 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Angiotensin II (agonist).
-
Abitasartan.
-
A fluorescence plate reader with an injection system.
-
-
Procedure:
-
Culture the cells in a multi-well plate.
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control.
-
Stimulate the cells by injecting a fixed concentration of angiotensin II.
-
Measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration.
-
-
Data Analysis:
-
For antagonist activity, plot the angiotensin II-induced calcium response against the logarithm of the this compound concentration.
-
Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the maximal response to angiotensin II.
-
dot
Caption: Experimental workflow for a cell-based calcium mobilization assay.
Quantitative Data Summary
As of the latest review of published literature, specific quantitative in vitro data for this compound (e.g., Ki, IC50 values) are not available in the public domain. For context, other sartans have demonstrated high affinity for the AT1 receptor. For example, the Kd value for irbesartan binding to the AT1 receptor has been reported, indicating a high binding affinity. Similarly, valsartan has been shown to bind to the rat aortic smooth muscle cell AT1 receptor with a high affinity (Kd of 1.44 nmol/l). It is anticipated that this compound would exhibit a comparable high-affinity binding profile.
Table 1: Expected In Vitro Characterization Data for this compound
| Parameter | Assay Type | Expected Outcome | Significance |
| Ki (nM) | Radioligand Binding | Low nanomolar range | Measures binding affinity to the AT1 receptor. |
| IC50 (nM) | Functional Assay | Potent inhibition | Measures functional antagonism of Ang II signaling. |
| Selectivity | Binding/Functional Assays | High for AT1 vs. AT2 | Ensures targeted action and reduces off-target effects. |
Conclusion
While specific in vitro studies on this compound are not extensively documented in publicly accessible scientific literature, its classification as an angiotensin II receptor antagonist allows for a clear inference of its mechanism of action and the experimental approaches required for its characterization. The established protocols for receptor binding and functional cell-based assays provide a robust framework for evaluating the potency, affinity, and selectivity of this compound. Future research providing quantitative data from such assays will be essential for a comprehensive understanding of its pharmacological profile and for guiding further drug development efforts. Researchers are encouraged to apply the methodologies outlined in this guide to generate and publish specific data for this compound.
References
Methodological & Application
Application Notes and Protocols for Abitesartan in In Vivo Animal Studies
Disclaimer: Abitesartan is presented here as a hypothetical Angiotensin II Receptor Blocker (ARB). The following application notes and protocols are based on established data from analogous ARBs such as Olmesartan, Telmisartan, and Azilsartan, and are intended to provide a representative framework for preclinical in vivo studies. Researchers should conduct dose-finding and toxicology studies specific to their molecule of interest.
Introduction
This compound is a selective antagonist of the angiotensin II type 1 (AT1) receptor, a key component of the Renin-Angiotensin System (RAS). By blocking the action of angiotensin II, this compound induces vasodilation and reduces aldosterone secretion, leading to a decrease in blood pressure. These characteristics make it a candidate for therapeutic applications in hypertension, cardiovascular diseases, and renal disorders. The following protocols provide guidance for the in vivo evaluation of this compound in various animal models.
Mechanism of Action: The Renin-Angiotensin System
This compound exerts its pharmacological effects by competitively inhibiting the binding of angiotensin II to the AT1 receptor. This blockade disrupts the downstream signaling cascade that leads to vasoconstriction, sodium and water retention, and cellular growth and proliferation.
Data Presentation: Dosage and Administration of Analogous ARBs
The following tables summarize typical dosage ranges for various ARBs in different animal models, which can serve as a starting point for dose-finding studies with this compound.
Table 1: Oral Dosage of ARBs in Rodent Models
| Compound | Animal Model | Dosage Range (mg/kg/day) | Therapeutic Area | Reference |
| Olmesartan | Diabetic SHRSP Rats | 3 | Diabetic Retinopathy | [1] |
| Olmesartan | Oxygen-induced Retinopathy Mice | 1 | Diabetic Retinopathy | [1] |
| Olmesartan | Rats | 30 - 1000 | Toxicology | [2] |
| Telmisartan | Normotensive Rats | 30 | Hypertension | [3] |
| Telmisartan | Rats | 1 - 30 | Pharmacokinetics | [4] |
| Azilsartan | Rats | 0.125 - 2.0 | Inflammation | |
| Irbesartan | Aortic Coarctated Rats | 10 (i.v.) | Hypertension |
Table 2: Oral Dosage of ARBs in Non-Rodent Models
| Compound | Animal Model | Dosage Range (mg/kg/day) | Therapeutic Area | Reference |
| Telmisartan | Cats | 1 - 2 | Hypertension, Proteinuria | |
| Telmisartan | Dogs | 1 - 2 | Proteinuria | |
| Telmisartan | Dogs | 0.3 - 3.0 | Renal Function | |
| Olmesartan | Dogs | up to 160 | Toxicology | |
| Irbesartan | Beagle Dogs | 2 - 5 | Hypertension |
Experimental Protocols
Protocol 1: Evaluation of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
Objective: To assess the dose-dependent effect of this compound on blood pressure in a genetic model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHR), male, 16-20 weeks old
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in sterile water)
-
Oral gavage needles
-
Telemetry system for blood pressure monitoring or tail-cuff plethysmography equipment
-
Animal balance
Experimental Workflow:
Procedure:
-
Acclimatization: House SHR in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide ad libitum access to standard chow and water.
-
Baseline Measurement: Measure baseline systolic and diastolic blood pressure and heart rate for three consecutive days using a non-invasive tail-cuff system or a previously implanted telemetry device.
-
Randomization: Randomly assign animals to treatment groups (n=6-8 per group), including a vehicle control group and multiple this compound dose groups (e.g., 1, 3, 10 mg/kg).
-
Drug Preparation and Administration: Prepare fresh formulations of this compound in the vehicle daily. Administer the assigned treatment orally via gavage once daily for the duration of the study (e.g., 14-28 days).
-
Blood Pressure Monitoring: Measure blood pressure at regular intervals (e.g., 2, 4, 8, and 24 hours post-dose) on select days throughout the study.
-
Data Analysis: Calculate the change in blood pressure from baseline for each group. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups and the vehicle control.
Protocol 2: Assessment of Anti-inflammatory Activity in a Rat Model of Carrageenan-Induced Paw Edema
Objective: To evaluate the potential anti-inflammatory effects of this compound in an acute inflammation model.
Materials:
-
Wistar or Sprague-Dawley rats, male, 180-220 g
-
This compound
-
Vehicle (e.g., 0.5% CMC in sterile water)
-
Carrageenan solution (1% w/v in sterile saline)
-
Pletysmometer or digital calipers
-
Oral gavage needles
-
Subcutaneous injection needles
Procedure:
-
Acclimatization: Acclimatize rats for at least 3 days before the experiment.
-
Grouping and Fasting: Randomly divide animals into treatment groups (n=6-8 per group). Fast the animals overnight before the experiment with free access to water.
-
Drug Administration: Administer this compound or vehicle orally 60 minutes before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers immediately before carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group. Analyze the data using appropriate statistical methods.
Safety and Toxicology Considerations
Preclinical safety and toxicology studies are crucial to determine the safety profile of this compound. These studies are typically conducted in at least two species (one rodent and one non-rodent) and involve single-dose and repeated-dose toxicity assessments. Key parameters to monitor include:
-
Clinical signs of toxicity
-
Body weight changes
-
Food and water consumption
-
Hematology and clinical chemistry
-
Urinalysis
-
Gross pathology and histopathology of major organs
It is important to establish a No-Observed-Adverse-Effect-Level (NOAEL) from these studies. Animal models are essential for this phase of drug development to ensure patient safety in subsequent clinical trials.
Pharmacokinetic Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for interpreting efficacy and toxicology data. Pharmacokinetic studies are typically performed in the same species used for efficacy studies.
Typical Pharmacokinetic Parameters to Determine:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Bioavailability
These studies often involve administering a single dose of this compound (intravenously and orally) and collecting blood samples at multiple time points for drug concentration analysis.
Conclusion
These application notes and protocols provide a foundational guide for the in vivo evaluation of the hypothetical ARB, this compound. The provided dosage tables, based on analogous compounds, offer a starting point for dose selection. The detailed experimental protocols for hypertension and inflammation models, along with considerations for safety and pharmacokinetic studies, should facilitate the preclinical development of novel AT1 receptor antagonists. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
References
Application Notes and Protocols for Abitesartan Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abitasartan is a selective antagonist of the angiotensin II type 1 (AT1) receptor, belonging to the class of drugs known as angiotensin II receptor blockers (ARBs). These notes provide an overview of common administration routes for ARBs in mouse models, drawing upon existing literature for similar compounds such as Losartan, Valsartan, Candesartan, and Telmisartan as a proxy for Abitesartan. The provided protocols and data are intended to serve as a starting point for researchers developing in vivo studies to assess the efficacy and pharmacokinetics of this compound.
Data Presentation: Quantitative Administration Parameters for ARBs in Mice
The following tables summarize dosages and administration routes for various ARBs used in mouse models, which can be used as a reference for designing studies with this compound.
Table 1: Oral Administration of ARBs in Mice
| Compound | Dosage | Vehicle | Frequency | Administration Route | Reference |
| Losartan | 10 mg/kg | Palatable sugar-based paste | Daily | Voluntary oral | [1] |
| Losartan | 50-70 mg/kg/day | Drinking water | Continuous | Oral | [2] |
| Telmisartan | 8 mg/kg | Not specified | Daily | Oral Gavage | [3][4] |
| Candesartan | 1 mg/kg/day | Drinking water | Continuous | Oral | [5] |
| Valsartan | 10 or 40 mg/kg/d | Not specified | Daily | Not specified | |
| Valsartan | 30 mg/Kg | Not specified | Not specified | Not specified |
Table 2: Parenteral Administration of ARBs in Mice
| Compound | Dosage | Administration Route | Reference |
| Angiotensin II | 0.1, 0.3, 1, 3, and 10 ng/kg | Intravenous (bolus) | |
| Candesartan | 0.69 and 1.38 mg/kg | Subcutaneous | |
| Valsartan | 6.9 and 13.8 mg/kg | Subcutaneous | |
| Olmesartan | Not specified | Micro-osmotic pump |
Experimental Protocols
Oral Gavage Administration
Oral gavage is a common method for precise oral dosing.
Materials:
-
Abitasartan solution/suspension
-
Appropriately sized gavage needle (typically 20-22 gauge for adult mice)
-
Syringe (1 ml)
-
Animal scale
Protocol:
-
Animal Preparation: Weigh the mouse to determine the correct dosage volume.
-
Restraint: Gently restrain the mouse to immobilize its head and body.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. Do not force the needle if resistance is met.
-
Administration: Once the needle is properly positioned in the esophagus (pre-measured to the approximate depth of the stomach), slowly administer the this compound solution.
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.
Intravenous (IV) Injection (Tail Vein)
IV injection allows for rapid systemic delivery.
Materials:
-
Abitasartan solution (sterile)
-
Insulin syringe with a 27-30 gauge needle
-
Restraining device for mice
-
Heat lamp or warming pad
Protocol:
-
Animal Preparation: Place the mouse in a restraining device. To facilitate vasodilation, warm the tail using a heat lamp or warming pad.
-
Vein Visualization: Locate one of the lateral tail veins.
-
Injection: Insert the needle, bevel up, into the vein at a shallow angle. A successful insertion is often indicated by a flash of blood in the needle hub.
-
Administration: Slowly inject the this compound solution. Resistance during injection may indicate improper placement.
-
Post-Administration: Apply gentle pressure to the injection site upon needle withdrawal to prevent bleeding. Monitor the animal for any adverse reactions.
Intraperitoneal (IP) Injection
IP injection is a common route for administering substances that are not suitable for oral or IV routes.
Materials:
-
Abitasartan solution (sterile)
-
Syringe (1 ml) with a 25-27 gauge needle
Protocol:
-
Animal Preparation: Restrain the mouse, exposing the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Administration: Inject the this compound solution.
-
Post-Administration: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
Subcutaneous (SC) Injection
SC injection provides a slower, more sustained release compared to IV or IP routes.
Materials:
-
Abitasartan solution (sterile)
-
Syringe (1 ml) with a 25-27 gauge needle
Protocol:
-
Animal Preparation: Gently restrain the mouse.
-
Injection Site: Tent the loose skin between the shoulder blades.
-
Injection: Insert the needle, bevel up, into the base of the skin tent. Aspirate to ensure the needle has not entered a blood vessel.
-
Administration: Inject the this compound solution, which will form a small bleb under the skin.
-
Post-Administration: Withdraw the needle and return the mouse to its cage.
Signaling Pathways and Visualization
Abitasartan, as an ARB, primarily targets the Renin-Angiotensin-Aldosterone System (RAAS). The binding of angiotensin II to the AT1 receptor triggers a cascade of intracellular signaling events. Blockade of this interaction by this compound is expected to modulate these pathways.
Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS plays a critical role in regulating blood pressure and fluid balance. Angiotensin II is the primary effector of this system.
Caption: Overview of the Renin-Angiotensin-Aldosterone System and the point of intervention for this compound.
Downstream Signaling of the AT1 Receptor
Upon activation by angiotensin II, the AT1 receptor can initiate multiple downstream signaling cascades. This compound would inhibit these pathways by blocking the initial receptor activation.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Telmisartan prevents high-fat diet-induced neurovascular impairments and reduces anxiety-like behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Telmisartan is effective to ameliorate metabolic syndrome in rat model – a preclinical report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Candesartan restores pressure-induced vasodilation and prevents skin pressure ulcer formation in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Azilsartan
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the quantitative analysis of Azilsartan in various matrices. The methods described herein are based on established analytical techniques and are suitable for routine quality control, pharmacokinetic studies, and stability testing.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of Azilsartan in bulk drug and pharmaceutical formulations.
Reversed-Phase HPLC (RP-HPLC) Method I
This method is a simple, accurate, and sensitive RP-HPLC technique for the estimation of Azilsartan medoxomil.[1]
1.1.1. Experimental Protocol
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Chromatographic Column: Hi Q silc 18 (250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of methanol and sodium dihydrogen phosphate buffer (pH 5) in a ratio of 90:10 v/v.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 249 nm.[2]
-
Injection Volume: 10 µL.
-
Data Acquisition: Chromatographic data can be acquired and processed using appropriate software.
1.1.2. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Azilsartan reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: For pharmaceutical dosage forms, a quantity of powdered tablets equivalent to a specific dose of Azilsartan is dissolved in the mobile phase, sonicated, and filtered.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
1.1.3. Workflow Diagram
Caption: RP-HPLC Method I Workflow.
Reversed-Phase HPLC (RP-HPLC) Method II
This stability-indicating HPLC method is suitable for the determination of Azilsartan in bulk and pharmaceutical dosage forms.
1.2.1. Experimental Protocol
-
Instrumentation: A High-Performance Liquid Chromatograph with a UV detector.
-
Chromatographic Column: Inertsil C18 (250 mm x 4.5 mm, 5 µm).
-
Mobile Phase: A mixture of buffer (pH 3.5), methanol, and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 20-25°C.
1.2.2. Standard and Sample Preparation
-
Standard Solution: A standard solution of 10 µg/mL is prepared by dissolving 10 mg of Azilsartan in 100 mL of mobile phase, followed by a 1 in 10 dilution.
-
Sample Solution: Crush 20 tablets and weigh a quantity of powder equivalent to 40 mg of Azilsartan. Transfer to a 100 mL volumetric flask, add 70 mL of mobile phase, sonicate for 30 minutes with intermittent shaking, and then make up the volume with the mobile phase.
1.2.3. Workflow Diagram
Caption: RP-HPLC Method II Workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the quantification of Azilsartan in biological matrices such as human plasma, making it ideal for pharmacokinetic studies.
Bioanalytical Method for Azilsartan in Human Plasma
This method describes a validated LC-MS/MS assay for the determination of Azilsartan in human plasma using a stable isotope-labeled internal standard.
2.1.1. Experimental Protocol
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Sample Preparation: Protein precipitation is used for the extraction of Azilsartan and the internal standard (Azilsartan-d4) from human plasma. To 50 µL of plasma, add 200 µL of the internal standard working solution in acetonitrile.
-
Mass Spectrometry: The analytes are quantified using multiple reaction monitoring (MRM) mode.
2.1.2. Stock and Working Solutions
-
Azilsartan Stock Solution (1 mg/mL): Dissolve 10 mg of Azilsartan reference standard in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of Azilsartan-d4 in 1 mL of methanol.
-
Working Solutions: Prepare working solutions by diluting the stock solutions with the appropriate solvent.
2.1.3. Workflow Diagram
Caption: LC-MS/MS Bioanalytical Workflow.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of Azilsartan in bulk and pharmaceutical dosage forms.
Zero and First Order Derivative UV Spectrophotometric Method
This study presents a validated UV spectrophotometric method for the determination of Azilsartan medoxomil.
3.1.1. Experimental Protocol
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent/Diluent: A mixture of 0.1N Sodium hydroxide and distilled water in a ratio of 3:7.
-
Analytical Wavelength (λmax):
-
Zero Order: 245 nm.
-
First Order Derivative: 219 nm.
-
-
Calibration Curve: Prepare a series of standard solutions and measure their absorbance at the respective λmax to construct a calibration curve.
3.1.2. Standard Solution Preparation
-
Prepare a stock solution of Azilsartan medoxomil in the chosen diluent.
-
From the stock solution, prepare working standards within the linearity range.
3.1.3. Workflow Diagram
Caption: UV Spectrophotometry Workflow.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that can be used for the separation and quantification of Azilsartan.
HPTLC Method for Azilsartan Medoxomil
A simple, selective, and sensitive HPTLC method for the determination of Azilsartan medoxomil using fluorescence mode has been developed.
4.1.1. Experimental Protocol
-
Stationary Phase: Aluminum backed silica gel 60F254 plates.
-
Mobile Phase: Toluene: Methanol (8:2 v/v).
-
Application: Apply the standard and sample solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.
-
Detection: Densitometric scanning in fluorescence mode at 312 nm.
4.1.2. Stock and Working Solution Preparation
-
Stock Solution: Dissolve 10 mg of Azilsartan medoxomil in 10 mL of acetonitrile to get a concentration of 1000 µg/mL.
-
Working Stock Solution: Dilute the stock solution to a final concentration of 100 µg/mL.
4.1.3. Workflow Diagram
Caption: HPTLC Method Workflow.
Summary of Quantitative Data
| Analytical Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Reference |
| RP-HPLC Method I | 2-10 µg/mL | 0.01 µg/mL | 0.04 µg/mL | 99-101% | |
| RP-HPLC Method II | 50-250 µg/mL | 0.46 µg/mL | 1.42 µg/mL | 98-102% | |
| LC-MS/MS | 1-2500 ng/mL | - | 1 ng/mL (LLOQ) | Within acceptable limits | |
| UV Spectrophotometry (Zero Order) | 4-20 µg/mL | - | - | - | |
| UV Spectrophotometry (First Order) | 4-20 µg/mL | - | - | - | |
| HPTLC | 200-1000 ng/band | - | - | ~100% |
References
Application Note: High-Performance Liquid Chromatography (HPLC) with UV Detection for the Analysis of Azilsartan
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of Azilsartan, a potent angiotensin II receptor blocker used in the treatment of hypertension.[1][2][3] The provided protocol is suitable for the determination of Azilsartan in bulk drug substances and pharmaceutical dosage forms. This document outlines the chromatographic conditions, system suitability requirements, and method validation parameters based on a comprehensive review of published analytical methods. Additionally, protocols for sample preparation and analysis are provided to ensure accurate and reproducible results.
Introduction
Azilsartan is an orally administered angiotensin II receptor antagonist prescribed for the management of hypertension.[1][3] It is the active metabolite of the prodrug Azilsartan medoxomil. Accurate and reliable analytical methods are crucial for the quality control of Azilsartan in both bulk pharmaceutical ingredients and finished products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for this purpose due to its specificity, sensitivity, and precision. This application note provides a comprehensive guide for the HPLC-UV analysis of Azilsartan.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector. Data acquisition and processing should be performed using a suitable chromatography data station.
-
Chemicals and Reagents:
-
Azilsartan reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade/Milli-Q or equivalent)
-
Ortho-phosphoric acid (OPA) or Trifluoroacetic acid (TFA) (Analytical grade)
-
Acetate buffer
-
Phosphate buffer
-
Chromatographic Conditions
The following table summarizes typical chromatographic conditions for the analysis of Azilsartan. Method optimization may be required based on the specific instrumentation and column used.
| Parameter | Recommended Conditions |
| Column | C18 (e.g., Inertsil C18, Develosil ODS HG-5, Enable C18G), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A mixture of an aqueous phase (e.g., phosphate buffer, acetate buffer, or water with 0.1% OPA or TFA) and an organic modifier (e.g., acetonitrile or methanol). Common ratios include Acetonitrile:Water with 0.1% TFA (40:60 v/v) or Methanol:Phosphate Buffer (70:30 v/v). |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection Wavelength | 240 - 255 nm |
| Column Temperature | Ambient or controlled at 25-30 °C |
| Injection Volume | 10 - 20 µL |
Preparation of Solutions
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Azilsartan reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase or a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations within the desired linear range (e.g., 2-50 µg/mL).
-
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Azilsartan medoxomil (e.g., 40 mg) and transfer it to a 100 mL volumetric flask.
-
Add a suitable volume of diluent (e.g., 70 mL of mobile phase) and sonicate for a specified time (e.g., 10-30 minutes) to ensure complete dissolution of the drug.
-
Dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Presentation
The following tables summarize the quantitative data from various validated HPLC-UV methods for Azilsartan analysis.
Table 1: Summary of Chromatographic Parameters
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
| Enable C18G (250 x 4.6 mm, 5 µm) | Acetonitrile: 0.1% TFA in water (40:60 v/v) | 0.8 | 240 | 6.982 | |
| Develosil ODS HG-5 C18 (150 x 4.6 mm, 5 µm) | Buffer:Methanol:Acetonitrile (60:30:10 v/v/v) | 1.0 | 243 | Not Specified | |
| C18 (250 x 4.6 mm) | Methanol:Phosphate buffer (0.1% OPA, pH 3.2) (70:30 v/v) | 1.0 | 249 | Not Specified | |
| Inertsil C18 (250 x 4.5 mm, 5 µm) | Buffer:Methanol and water (pH 3.5) | 1.0 | 240 | 3.084 | |
| Intersil C18 (250 mm × 4.6 mm, 5 µm) | Acetate buffer (pH 6.0):Acetonitrile (80:20 v/v) | 1.0 | 248 | Not Specified | |
| Thermo-scientific ODS hypersil C18 (250 × 4.6 mm, 5µm) | Acetonitrile:Water (30:70 v/v) | 1.2 | 230 | 1.61 |
Table 2: Summary of Method Validation Parameters
| Parameter | Range/Value | Reference |
| Linearity Range | 5-80 µg/mL | |
| 2-10 µg/mL | ||
| 50-250 µg/mL | ||
| 10-50 µg/mL | ||
| 10-30 µg/mL | ||
| Correlation Coefficient (r²) | > 0.999 | |
| Accuracy (% Recovery) | 98-102% | |
| 99-101% | ||
| Precision (%RSD) | < 2.0% | |
| Limit of Detection (LOD) | 0.0189 µg/mL | |
| 0.01 µg/mL | ||
| 0.46 µg/mL | ||
| 0.00607 ng/mL | ||
| 0.56 µg/mL | ||
| Limit of Quantification (LOQ) | 0.0305 µg/mL | |
| 0.04 µg/mL | ||
| 1.42 µg/mL | ||
| 0.01841 ng/mL | ||
| 1.70 µg/mL |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC-UV analysis of Azilsartan.
Method Validation Parameters
The logical relationship of key HPLC method validation parameters according to ICH guidelines is depicted below.
Conclusion
The HPLC-UV method described in this application note is a reliable and robust technique for the quantitative analysis of Azilsartan in pharmaceutical samples. The provided protocols and summarized data offer a solid foundation for researchers and analysts to implement this method in a quality control setting. Adherence to the outlined procedures and validation parameters will ensure the generation of accurate and precise results, contributing to the overall quality and safety of Azilsartan-containing products. Further method development and validation may be necessary to analyze Azilsartan in different matrices or to quantify its related substances and degradation products.
References
Application Note: High-Throughput Analysis of Abitesartan in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Abitesartan in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic and bioanalytical studies. The methodology employs a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method provides the necessary selectivity and sensitivity for the reliable quantification of this compound in a complex biological matrix.
Introduction
Abitasartan is an angiotensin II receptor antagonist. As with other 'sartan' class drugs, it is essential to have a reliable and validated bioanalytical method to accurately measure its concentration in biological fluids to understand its pharmacokinetic profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity, specificity, and throughput.[1] This protocol outlines a complete workflow from plasma sample preparation to data acquisition and analysis for this compound.
Experimental
Materials and Reagents
-
Abitasartan reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or another sartan drug like Irbesartan or Valsartan)[2][3]
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Sample Preparation
A protein precipitation method is employed for the extraction of this compound and the internal standard from human plasma.[4][5]
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.
Liquid Chromatography
-
HPLC System: A UHPLC or HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for the separation of sartan drugs.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A gradient elution is recommended to ensure good separation from endogenous plasma components. A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The molecular formula of this compound is C26H31N5O3, with a molecular weight of 461.6 g/mol . The protonated precursor ion ([M+H]+) is m/z 462.6. Based on the common fragmentation patterns of sartan drugs containing a tetrazole ring, which often involves the loss of the tetrazole group and subsequent fragmentations, the following product ions are predicted. Note: These transitions should be confirmed experimentally by infusing a standard solution of this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Predicted) | Collision Energy (eV) (Starting Point) |
| This compound | 462.6 | Quantifier: To be determined | To be determined |
| Qualifier: To be determined | To be determined | ||
| Internal Standard | (e.g., Irbesartan) 429.3 | 207.1 | (As per literature) |
-
Source Parameters: Optimized for maximum signal intensity of this compound. Typical starting parameters would be:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flow Rates: Optimized for the specific instrument.
-
Data Presentation
The performance of this method would be evaluated through a full validation according to regulatory guidelines. The following table summarizes the expected performance characteristics.
| Parameter | Expected Value |
| Linearity Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | <15% (<20% at LLOQ) |
| Recovery | >85% |
| Matrix Effect | Minimal and compensated by IS |
Experimental Workflow Diagram
References
- 1. Validated quantitation of angiotensin II receptor antagonists (ARA-II) in human plasma by liquid-chromatography-tandem mass spectrometry using minimum sample clean-up and investigation of ion suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 5. Simultaneous determination of irbesartan and hydrochlorothiazide in human plasma by ultra high performance liquid chromatography tandem mass spectrometry and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Abitesartan in Hypertensive Rat Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Abitesartan is classified as an Angiotensin II Receptor Blocker (ARB). However, specific preclinical data on this compound in hypertension rat models is not widely available in published literature. The following application notes and protocols are based on established methodologies for well-characterized ARBs such as Losartan, Irbesartan, Valsartan, and Candesartan. These protocols should serve as a general guideline, and specific experimental parameters for this compound, including optimal dosage and administration routes, should be empirically determined.
Introduction to this compound and its Mechanism of Action
This compound is an Angiotensin II Receptor Blocker (ARB) designed for the treatment of hypertension.[1] Like other sartans, its therapeutic effect is derived from its ability to selectively and competitively block the Angiotensin II receptor type 1 (AT1).[2][3]
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure. Angiotensin II, the primary effector of this system, binds to AT1 receptors on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure.[2][3] Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention, further elevating blood pressure.
This compound, by antagonizing the AT1 receptor, prevents these actions of Angiotensin II, resulting in vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure. This targeted mechanism of action makes ARBs a widely used class of antihypertensive agents.
Common Rat Models for Hypertension Research
Several well-established rat models are used to study hypertension and evaluate the efficacy of antihypertensive drugs. The choice of model depends on the specific research question and the underlying pathophysiology of hypertension being investigated.
| Rat Model | Method of Induction | Key Characteristics | Relevant Citations |
| Spontaneously Hypertensive Rat (SHR) | Genetically predisposed. | Develops hypertension spontaneously with age. A widely used model for essential hypertension. | |
| Dahl Salt-Sensitive (DSS) Rat | Fed a high-salt diet. | Exhibits a significant increase in blood pressure in response to high sodium intake. Models salt-sensitive hypertension. | |
| L-NAME-Induced Hypertensive Rat | Chronic administration of Nω-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor. | Hypertension is induced by the inhibition of nitric oxide production, leading to endothelial dysfunction and increased peripheral resistance. | |
| Two-Kidney, One-Clip (2K1C) Goldblatt Model | Surgical constriction of one renal artery, leaving the other kidney untouched. | Models renovascular hypertension, which is characterized by high levels of renin and Angiotensin II. |
Quantitative Data on ARB Efficacy in Hypertensive Rat Models
The following tables summarize the reported effects of various ARBs on systolic blood pressure (SBP) in different rat models of hypertension. This data can be used as a reference for designing studies with this compound.
Table 1: Effects of Losartan in Spontaneously Hypertensive Rats (SHR)
| Dose and Route | Duration of Treatment | Baseline SBP (mmHg) | Post-Treatment SBP (mmHg) | Reduction in SBP (mmHg) | Reference |
| 10 mg/kg/day (gavage) | 18 weeks | ~178 | ~132 | ~46 | |
| 15 mg/kg/day (drinking water) | 16 weeks | Not specified | Reduced by ~40 mmHg compared to control | ~40 | |
| 20 mg/kg/day (oral) | 8 weeks | ~155 (at 12 weeks) | ~135 | ~20 |
Table 2: Effects of Irbesartan in Different Hypertensive Rat Models
| Rat Model | Dose and Route | Duration of Treatment | Baseline MAP/SBP (mmHg) | Post-Treatment MAP/SBP (mmHg) | Reduction in MAP/SBP (mmHg) | Reference |
| Dahl Salt-Sensitive | 150 mg/kg/day (subcutaneous) | 4 weeks | ~160 (MAP) | ~110 (MAP) | ~50 | |
| Spontaneously Hypertensive Rat (SHR) | 30 mg/kg/day (gavage) | 8 weeks | ~180 (SBP) | ~140 (SBP) | ~40 |
Table 3: Effects of Valsartan in Dahl Salt-Sensitive Rats
| Dose and Route | Duration of Treatment | Baseline SBP (mmHg) | Post-Treatment SBP (mmHg) | Reduction in SBP (mmHg) | Reference |
| 75 µ g/day (chronic administration) | 21 days | Not specified | Mild decrease observed | Not specified |
Table 4: Effects of Candesartan in Spontaneously Hypertensive Rats (SHR)
| Dose and Route | Duration of Treatment | Baseline SBP (mmHg) | Post-Treatment SBP (mmHg) | Reduction in SBP (mmHg) | Reference |
| 5 mg/kg/day (drinking water) | 16 weeks | ~150 (at 4 weeks) | ~140 (at 20 weeks) | ~10 (compared to control) | |
| 10 µg/kg/day (drinking water) | 12 weeks | Not specified | Prevention of HFD-induced increase | Not specified |
Experimental Protocols
Induction of Hypertension in Rat Models (General Protocols)
A. Spontaneously Hypertensive Rat (SHR) Model
-
Obtain male SHRs and age-matched normotensive Wistar-Kyoto (WKY) rats as controls at 4-6 weeks of age.
-
House the animals under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Allow the rats to acclimatize for at least one week before starting any experimental procedures.
-
Monitor the development of hypertension, which typically begins around 6-8 weeks of age and is well-established by 12-14 weeks.
B. Dahl Salt-Sensitive (DSS) Rat Model
-
Obtain male Dahl salt-sensitive rats.
-
After an acclimatization period on a normal salt diet (e.g., 0.3% NaCl), switch the rats to a high-salt diet (e.g., 4-8% NaCl) to induce hypertension.
-
Monitor blood pressure regularly as it will increase significantly over several weeks.
C. L-NAME-Induced Hypertension Model
-
Use male Wistar rats.
-
Administer L-NAME continuously, typically through drinking water (e.g., 40 mg/kg/day).
-
Hypertension will develop over a period of 2-4 weeks.
Administration of this compound (General Protocol for an ARB)
-
Preparation of Dosing Solution:
-
Based on preliminary dose-finding studies or literature on similar ARBs, determine the target dose of this compound.
-
Dissolve the required amount of this compound in a suitable vehicle (e.g., distilled water, 0.5% carboxymethylcellulose). Ensure complete dissolution.
-
-
Route of Administration:
-
Oral Gavage: This is a common and precise method for daily dosing. Use an appropriate size gavage needle for rats.
-
Drinking Water: This method is less stressful for the animals but provides less precise dosing. The concentration of this compound in the drinking water should be adjusted based on the daily water consumption of the rats to achieve the target dose.
-
-
Dosing Regimen:
-
Administer this compound or the vehicle to the respective groups of rats once daily for the duration of the study (typically 4-8 weeks).
-
Ensure the time of administration is consistent each day.
-
Measurement of Blood Pressure in Rats
A. Non-Invasive Method: Tail-Cuff Plethysmography
-
Acclimatization: Acclimate the rats to the restraining device and the tail-cuff procedure for several days before actual measurements to minimize stress-induced blood pressure fluctuations.
-
Procedure:
-
Place the rat in a restrainer.
-
Place a cuff and a sensor on the rat's tail.
-
The cuff is inflated to occlude blood flow and then slowly deflated.
-
The sensor detects the return of blood flow, and the corresponding pressure is recorded as the systolic blood pressure.
-
Take multiple readings for each rat and average them to get a reliable measurement.
-
B. Invasive Method: Radiotelemetry (Gold Standard)
-
Surgical Implantation:
-
Surgically implant a telemetry transmitter with a pressure-sensing catheter into the abdominal aorta or carotid artery of the rat under anesthesia.
-
Allow the rat to recover from surgery for at least one week.
-
-
Data Acquisition:
-
The transmitter continuously measures and transmits blood pressure data to a receiver.
-
This method allows for continuous, long-term monitoring of blood pressure in conscious, freely moving animals, providing a more accurate and detailed assessment.
-
Signaling Pathways and Visualization
The Renin-Angiotensin-Aldosterone System (RAAS) and the Action of this compound
This compound acts by blocking the AT1 receptor, thereby inhibiting the downstream signaling cascade initiated by Angiotensin II.
Caption: The RAAS pathway and the inhibitory action of this compound.
Downstream Signaling of the AT1 Receptor
Activation of the AT1 receptor by Angiotensin II triggers multiple intracellular signaling pathways that contribute to the pathophysiology of hypertension, including the MAPK and TGF-β pathways. ARBs like this compound can mitigate these effects.
Caption: Downstream signaling pathways of the AT1 receptor.
Experimental Workflow for Evaluating this compound in Hypertensive Rats
A typical experimental workflow for assessing the efficacy of a novel ARB like this compound is depicted below.
Caption: A generalized experimental workflow for preclinical evaluation.
References
Application Notes and Protocols for Studying Cardiovascular Disease with Irbesartan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irbesartan is a potent and selective angiotensin II subtype 1 (AT1) receptor antagonist, commonly known as an angiotensin receptor blocker (ARB). It is widely utilized in the management of hypertension and has demonstrated significant protective effects in various cardiovascular and renal diseases.[1][2] These application notes provide a comprehensive overview of the use of Irbesartan as a tool for studying cardiovascular disease in both preclinical and clinical research settings. The protocols and data presented herein are intended to guide researchers in designing and executing experiments to investigate the mechanisms of cardiovascular disease and the therapeutic potential of AT1 receptor blockade.
Mechanism of Action
Irbesartan exerts its primary effect by selectively blocking the binding of angiotensin II (Ang II) to the AT1 receptor.[] Ang II is a key component of the renin-angiotensin-aldosterone system (RAAS) and its binding to the AT1 receptor mediates a range of physiological responses that contribute to the pathophysiology of cardiovascular disease, including:
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Vasoconstriction: Ang II is a potent vasoconstrictor, and by blocking its action, Irbesartan leads to vasodilation and a reduction in blood pressure.
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Aldosterone Secretion: Ang II stimulates the release of aldosterone from the adrenal gland, which promotes sodium and water retention. Irbesartan's blockade of this effect contributes to its blood pressure-lowering effects.
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Cellular Growth and Proliferation: Ang II can promote the proliferation of vascular smooth muscle cells and cardiac fibroblasts, leading to vascular and cardiac hypertrophy and fibrosis. Irbesartan can mitigate these effects.
-
Inflammation and Oxidative Stress: Ang II has pro-inflammatory and pro-oxidant effects. Irbesartan has been shown to have anti-inflammatory and antioxidant properties, potentially through both RAAS-dependent and independent mechanisms.[4]
Beyond its primary action on the RAAS, Irbesartan has been suggested to modulate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which may contribute to its beneficial metabolic, anti-inflammatory, and antioxidative effects.[]
Signaling Pathways Modulated by Irbesartan in Cardiovascular Disease
Irbesartan's therapeutic effects in cardiovascular disease are mediated through the modulation of several key signaling pathways.
Caption: Irbesartan's primary mechanism of action within the RAAS.
Caption: Irbesartan's modulation of pro-fibrotic signaling pathways.
Data Presentation
Preclinical Efficacy of Irbesartan in Animal Models of Cardiovascular Disease
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Spontaneously Hypertensive Rats (SHR) | 30 mg/kg/day | 8 weeks | Significant reduction in systolic blood pressure; Improved insulin resistance; Corrected leptin-adiponectin imbalance. | |
| Doxorubicin-induced Cardiotoxicity in Rats | 40 mg/kg/day | 3 weeks | Protected against cardiac damage; Reduced oxidative stress, inflammation, apoptosis, and fibrosis; Inhibited p38-MAPK/NF-κB and TGF-β1 pathways. | |
| Myocardial Ischemia-Reperfusion Injury (MIRI) in Rats | 50 and 200 mg/kg/day | - | Significantly downregulated myocardial enzyme indexes; Inhibited myocardial apoptosis; Decreased mRNA and protein levels of ERK in the MAPK-ERK pathway. | |
| Myocardial Infarction with Renal Failure in Rats | 10 mg/kg/day | 28 days post-MI | Suppressed cardiac inflammation; Attenuated decline in left ventricular function; Reduced cardiac fibrosis and cardiomyocyte hypertrophy. | |
| Diabetic Cardiomyopathy in Rats | - | - | Ameliorated myocardial fibrosis by inhibiting the TGFβ1/Smad2/3 pathway. | |
| Aortic Coarctated Rats | 10 mg/kg i.v. | Acute | Induced a rapid decrease in heart rate and a prolonged hypotensive effect. |
Clinical Efficacy of Irbesartan in Human Studies
| Clinical Trial / Study | Patient Population | Dosage | Duration | Key Findings | Reference |
| Irbesartan Diabetic Nephropathy Trial (IDNT) | Hypertensive patients with type 2 diabetes and nephropathy | 300 mg/day | Median 2.6 years | Significantly lower incidence of congestive heart failure compared to placebo and amlodipine. No significant difference in the composite cardiovascular event rate. | |
| I-PRESERVE | Patients with heart failure and preserved ejection fraction (HFpEF) | Titrated to 300 mg/day | Mean 49.5 months | No significant reduction in all-cause mortality or cardiovascular hospitalization compared to placebo. | |
| High-Risk Hypertensive Patients | Switch from other ARBs to an equivalent dose of Irbesartan | 12 weeks | Significant decreases in triglycerides, hs-CRP, and oxidative stress markers (d-ROMs). Significant increases in HDL cholesterol and adiponectin. | ||
| Hypertensive Patients with Moderate to Very High Cardiovascular Risk | 150-300 mg/day (with or without hydrochlorothiazide) | 6 months | Significant decrease in systolic and diastolic blood pressure. 29.8% decrease in quantitative absolute cardiovascular risk. | ||
| Hypertensive Type 2 Diabetic Patients | Monotherapy or fixed combination with hydrochlorothiazide | 3 months | Mean SBP/DBP decrease of 22.3/11.2 mmHg. Reduced percentage of patients with microalbuminuria from 45.6% to 30.6%. |
Experimental Protocols
General Experimental Workflow for In Vivo Studies
Caption: A generalized workflow for preclinical studies using Irbesartan.
Protocol 1: Induction of Myocardial Ischemia-Reperfusion Injury (MIRI) in Rats and Irbesartan Treatment
Objective: To evaluate the cardioprotective effects of Irbesartan in a rat model of MIRI.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Irbesartan
-
Anesthetics (e.g., sodium pentobarbital)
-
Surgical instruments
-
Ventilator
-
ECG monitoring system
-
Suture materials
Procedure:
-
Animal Preparation: Anesthetize the rats and place them on a heating pad to maintain body temperature. Intubate and connect to a small animal ventilator.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Carefully pass a suture around the left anterior descending (LAD) coronary artery.
-
Ischemia: Induce ischemia by tightening the suture to occlude the LAD artery. Confirm ischemia by observing ST-segment elevation on the ECG and regional cyanosis of the myocardium. Maintain occlusion for a specified period (e.g., 30 minutes).
-
Reperfusion: Release the snare to allow for reperfusion of the coronary artery.
-
Irbesartan Administration: Randomly divide the animals into groups: Sham, MIRI (vehicle control), and Irbesartan treatment groups (e.g., 50 mg/kg and 200 mg/kg). Administer Irbesartan or vehicle (e.g., saline) via oral gavage daily for a predetermined period before or after MIRI induction.
-
Endpoint Analysis: At the end of the study period, collect blood samples for analysis of cardiac enzymes (CK-MB, LDH, cTnT). Euthanize the animals and harvest the hearts for histological analysis (e.g., infarct size measurement with TTC staining) and molecular analysis (e.g., Western blot for MAPK-ERK pathway proteins, TUNEL assay for apoptosis).
Protocol 2: In Vitro Study of Irbesartan on Cardiac Fibroblasts
Objective: To investigate the direct effects of Irbesartan on cardiac fibroblast proliferation and collagen synthesis.
Materials:
-
Primary rat cardiac fibroblasts (RCFs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Irbesartan
-
High glucose (to mimic diabetic conditions)
-
Reagents for cell proliferation assay (e.g., EdU staining kit)
-
Reagents for collagen synthesis measurement (e.g., ELISA kits for PICP and PIIINP)
-
Reagents for Western blotting (antibodies for TGF-β1, p-Smad2/3, COL1A1)
Procedure:
-
Cell Culture: Culture RCFs in standard medium until they reach 80-90% confluency.
-
Experimental Groups: Seed cells into appropriate culture plates and divide into experimental groups: Control (normal glucose), High Glucose (HG), HG + Irbesartan (at various concentrations).
-
Treatment: Expose the cells to the respective treatments for a specified duration (e.g., 24-48 hours).
-
Cell Proliferation Assay: Use a method like EdU staining to assess the rate of cell proliferation in each group.
-
Collagen Synthesis Measurement: Collect the cell culture supernatant to measure the levels of procollagen type I C-terminal peptide (PICP) and procollagen type III N-terminal peptide (PIIINP) using ELISA kits.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to determine the protein expression levels of key fibrotic markers such as TGF-β1, phosphorylated Smad2/3, and collagen type I alpha 1 (COL1A1).
Conclusion
Irbesartan is a valuable pharmacological tool for investigating the role of the renin-angiotensin system and specifically the AT1 receptor in the pathophysiology of a wide range of cardiovascular diseases. Its well-defined mechanism of action and proven efficacy in both preclinical models and clinical settings make it an excellent candidate for studies aimed at understanding disease mechanisms and exploring novel therapeutic strategies. The protocols and data provided in these application notes serve as a starting point for researchers to further explore the multifaceted effects of Irbesartan on the cardiovascular system.
References
- 1. Irbesartan: an updated review of its use in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 4. Irbesartan, an angiotensin receptor blocker, exhibits metabolic, anti-inflammatory and antioxidative effects in patients with high-risk hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Irbesartan in Experimental Models of Diabetic Nephropathy
Disclaimer: The term "Abitesartan" did not yield specific results in scientific literature searches. It is presumed to be a typographical error for "Irbesartan," a well-documented Angiotensin II Receptor Blocker (ARB) extensively studied in the context of diabetic nephropathy. This document will proceed with a comprehensive overview of Irbesartan based on this assumption.
These application notes are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of Irbesartan in preclinical models of diabetic nephropathy.
Mechanism of Action and Signaling Pathways
Irbesartan is an angiotensin II receptor blocker (ARB) that selectively inhibits the AT1 receptor subtype. This blockade is central to its therapeutic effects in diabetic nephropathy, as angiotensin II is a key mediator of renal injury.[1] The downstream effects of Irbesartan involve the modulation of several critical signaling pathways that contribute to inflammation, fibrosis, and oxidative stress in the diabetic kidney.
1.1 The Renin-Angiotensin System (RAS) and Irbesartan's Primary Action
In diabetic nephropathy, the renin-angiotensin system (RAS) is often overactivated. Angiotensin II, the primary effector of this system, binds to AT1 receptors on various renal cells, including mesangial cells, podocytes, and tubular epithelial cells. This binding triggers a cascade of detrimental effects, including vasoconstriction, inflammation, fibrosis, and increased oxidative stress. Irbesartan competitively blocks the AT1 receptor, thereby preventing the pathological actions of angiotensin II.[1]
1.2 Modulation of the RANKL-RANK-NF-κB Pathway
Recent studies have elucidated Irbesartan's role in modulating the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) pathway. In diabetic nephropathy models, such as the db/db mouse, the expression of RANKL and its receptor RANK is significantly increased in the kidneys.[2] This upregulation activates the downstream Nuclear Factor-κB (NF-κB) pathway, a key regulator of inflammation, leading to increased production of pro-inflammatory mediators like Monocyte Chemoattractant Protein-1 (MCP-1).[2] Irbesartan treatment has been shown to downregulate the expression of both RANKL and RANK, thereby inhibiting the NF-κB pathway and reducing renal inflammation.[2]
1.3 Activation of the Nrf2/Keap1 Pathway and Suppression of NLRP3 Inflammasome
Irbesartan also confers renal protection by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant genes, playing a crucial role in cellular defense against oxidative stress. In diabetic conditions, Irbesartan promotes the activation of Nrf2, which in turn reduces the production of reactive oxygen species (ROS). This reduction in oxidative stress leads to the suppression of the NLRP3 inflammasome, a multiprotein complex that, when activated, triggers the release of pro-inflammatory cytokines IL-1β and IL-18. By inhibiting the NLRP3 inflammasome, Irbesartan further mitigates renal inflammation.
1.4 Attenuation of the TGF-β1/Smad Signaling Pathway
The Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway is a central driver of renal fibrosis. In diabetic nephropathy, elevated levels of TGF-β1 promote the accumulation of extracellular matrix proteins, leading to glomerulosclerosis and tubulointerstitial fibrosis. Irbesartan has been demonstrated to suppress the activation of the TGF-β1/Smad2/3 signaling pathway. This inhibition results in reduced expression of profibrotic factors such as fibronectin and collagen, thereby ameliorating renal fibrosis.
Experimental Protocols
The following are representative protocols for inducing diabetic nephropathy in animal models and for the administration of Irbesartan, based on published studies.
2.1 Protocol for Type 2 Diabetic Nephropathy Model (db/db Mice)
This protocol is adapted from studies using the C57BL/KsJ-db/db mouse model, which spontaneously develops type 2 diabetes, obesity, and nephropathy.
-
Animal Model: Male C57BL/KsJ-db/db mice and their non-diabetic littermates (db/m) as controls.
-
Acclimatization: House animals under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water for at least one week.
-
Grouping: At 8 weeks of age, randomly divide db/db mice into two groups: a vehicle-treated group (db/db) and an Irbesartan-treated group (db/db + Irb). A group of db/m mice serves as the non-diabetic control.
-
Drug Administration:
-
Dose: 50 mg/kg/day.
-
Route: Oral gavage.
-
Vehicle: Saline.
-
Duration: 12 weeks (from 8 to 20 weeks of age).
-
-
Monitoring and Sample Collection:
-
Monitor body weight and food/water intake weekly.
-
Measure fasting blood glucose periodically from tail vein blood.
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Collect 24-hour urine samples using metabolic cages at baseline and at specified intervals (e.g., every 4 weeks) for albumin-to-creatinine ratio (ACR) analysis.
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At the end of the treatment period (20 weeks of age), sacrifice the animals. Collect blood via cardiac puncture for serum analysis (BUN, creatinine) and perfuse and harvest kidneys for histology (PAS staining, immunohistochemistry) and molecular analysis (Western blot, PCR).
-
2.2 Protocol for Type 1 Diabetic Nephropathy Model (STZ-Induced Rats)
This protocol is based on the use of streptozotocin (STZ) to induce insulin-dependent diabetes in rats.
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Animal Model: Male Wistar or Sprague-Dawley rats.
-
Induction of Diabetes:
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Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 65 mg/kg) dissolved in cold citrate buffer (pH 4.5).
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Confirm diabetes 48-72 hours later by measuring blood glucose levels; rats with glucose levels >250 mg/dL are considered diabetic.
-
-
Grouping:
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Group 1: Non-diabetic control (vehicle injection).
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Group 2: Diabetic control (STZ + vehicle).
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Group 3: Diabetic + Irbesartan treatment.
-
-
Drug Administration:
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Dose: 20 mg/kg/day.
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Route: Oral (p.o.).
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Vehicle: To be specified based on drug formulation (e.g., carboxymethyl cellulose).
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Duration: 16 weeks, starting before or after STZ induction as per study design (preventive vs. therapeutic).
-
-
Biochemical and Functional Analysis:
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Measure urine volume, urinary protein, and electrolytes at regular intervals.
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At the end of the study, collect blood to measure blood urea and serum creatinine.
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Calculate creatinine clearance as an estimate of the glomerular filtration rate (GFR).
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Harvest kidneys for histopathological examination.
-
Quantitative Data Summary
The following tables summarize the quantitative effects of Irbesartan in preclinical models of diabetic nephropathy.
Table 1: Effects of Irbesartan on Renal Function and Metabolic Parameters in db/db Mice
| Parameter | Control (db/m) | Diabetic (db/db) | Irbesartan (db/db + 50 mg/kg/day) |
| BUN (mmol/L) | 7.9 ± 1.1 | 14.2 ± 1.5 | 9.8 ± 1.2# |
| Scr (μmol/L) | 16.5 ± 2.1 | 28.9 ± 2.5 | 20.1 ± 2.2# |
| ACR (μg/mg) | ~20 | >150 (at 20 wks) | Significantly Reduced vs. db/db# |
| Fasting Blood Glucose (mmol/L) | 6.2 ± 0.9 | 25.1 ± 3.2 | 23.9 ± 2.8 |
*Data are presented as mean ± S.D. P < 0.05 compared with db/m; #P < 0.05 compared with db/db. ACR data is represented graphically in the source, showing a significant time-dependent increase in db/db mice which is markedly attenuated by Irbesartan.
Table 2: Effects of Irbesartan on Renal Function in STZ-Induced Diabetic Rats
| Parameter | Control | Diabetic (STZ) | Irbesartan (STZ + 20 mg/kg/day) |
| Urinary Protein (g/L at 16 wks) | 0.15 ± 0.01 | 0.98 ± 0.04 | 0.35 ± 0.02# |
| Blood Urea (mg/dL at 16 wks) | 22.4 ± 1.01 | 69.8 ± 1.24 | 35.6 ± 1.12# |
| Creatinine Clearance (mL/min at 16 wks) | 0.89 ± 0.02 | 0.31 ± 0.01* | 0.65 ± 0.02# |
| Blood Glucose (mg/dL) | ~90 | >260 | >260 |
*Data are presented as mean ± S.E.M. P < 0.01 compared with control; #P < 0.01 compared with diabetic. Note: Irbesartan did not significantly affect blood glucose levels in either model, indicating its renoprotective effects are largely independent of glycemic control.
Conclusion
Irbesartan demonstrates significant renoprotective effects in various experimental models of diabetic nephropathy. Its primary mechanism of action, the blockade of the AT1 receptor, leads to the modulation of multiple downstream signaling pathways involved in inflammation (RANKL-RANK-NF-κB, NLRP3 inflammasome), oxidative stress (Nrf2/Keap1), and fibrosis (TGF-β1/Smad). The provided protocols offer a framework for reproducing these findings and further investigating the therapeutic potential of Irbesartan and other ARBs in the context of diabetic kidney disease. The quantitative data consistently show that Irbesartan can ameliorate key markers of renal dysfunction, such as albuminuria, BUN, and serum creatinine, independent of its effects on blood glucose.
References
Application Notes and Protocols for Cell-Based Assays to Determine the Activity of Angiotensin II Receptor Blockers
For research, scientific, and drug development professionals, this document provides detailed application notes and protocols for conducting cell-based assays to evaluate the activity of angiotensin II receptor blockers (ARBs), a class of drugs that antagonize the angiotensin II type 1 (AT1) receptor.
Angiotensin II is a key peptide hormone in the renin-angiotensin system (RAS) that plays a critical role in regulating blood pressure and cardiovascular homeostasis.[1] Most of its physiological effects are mediated through the AT1 receptor, a G protein-coupled receptor (GPCR).[1][2] Activation of the AT1 receptor by angiotensin II triggers a cascade of intracellular signaling events, primarily through Gq proteins, leading to vasoconstriction, inflammation, and cellular proliferation.[3][4] ARBs competitively inhibit the binding of angiotensin II to the AT1 receptor, thereby blocking these downstream effects.
This document outlines key cell-based assays to characterize the inhibitory activity of ARBs on the AT1 receptor signaling pathway.
Key Cell-Based Assays for ARB Activity
Several cell-based assays can be employed to determine the efficacy and potency of ARBs. These assays typically measure the inhibition of angiotensin II-induced cellular responses.
| Assay Type | Principle | Typical Cell Lines | Key Parameters Measured |
| Calcium Flux Assay | Measures changes in intracellular calcium concentration upon AT1 receptor activation. ARBs will inhibit the angiotensin II-induced calcium mobilization. | CHO-K1, HEK293, or other cells stably expressing the human AT1 receptor. Vascular smooth muscle cells (VSMCs) can also be used. | EC50 of angiotensin II, IC50 of the ARB. |
| Inositol Phosphate (IP-One) Assay | Quantifies the accumulation of inositol monophosphate (IP1), a downstream product of Gq protein activation, upon AT1 receptor stimulation. | Cells stably expressing the human AT1 receptor (e.g., HEK293-AT1R). | EC50 of angiotensin II, IC50 of the ARB. |
| Reporter Gene Assay | Measures the transcriptional activation of a reporter gene (e.g., luciferase, β-galactosidase) under the control of a response element sensitive to AT1 receptor signaling pathways, such as NF-κB or serum response element (SRE). | HEK293 or other suitable cells co-transfected with the AT1 receptor and the reporter gene construct. | EC50 of angiotensin II, IC50 of the ARB. |
| Cell Proliferation Assay | Assesses the ability of an ARB to inhibit angiotensin II-induced proliferation of cells like vascular smooth muscle cells. | Vascular smooth muscle cells (VSMCs), cardiac fibroblasts. | Inhibition of cell growth, IC50 of the ARB. |
| Receptor Binding Assay | Determines the affinity of an ARB for the AT1 receptor by competing with a labeled ligand (e.g., radiolabeled or fluorescently labeled angiotensin II). | Membranes from cells expressing the AT1 receptor or whole cells. | Ki (inhibitory constant), IC50 of the ARB. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the AT1 receptor signaling pathway and a general workflow for cell-based assays to screen for ARB activity.
References
- 1. Mechanism of action of angiotensin-receptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Constitutive Activity in the Angiotensin II Type 1 Receptor: Discovery and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinctive Activation Mechanism for Angiotensin Receptor Revealed by a Synthetic Nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into ligand recognition and activation of angiotensin receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Abitesartan not dissolving in DMSO solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Abitesartan, focusing on issues related to its dissolution in DMSO.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in DMSO. What could be the issue?
If you are experiencing difficulty dissolving this compound in DMSO, several factors could be at play. These can range from the purity and handling of the compound and solvent to the specific experimental conditions. Below is a step-by-step guide to troubleshoot this issue.
Troubleshooting Workflow for this compound Dissolution
Caption: Troubleshooting workflow for this compound dissolution in DMSO.
Q2: What is the recommended procedure for dissolving this compound in DMSO?
For preparing a stock solution of a poorly soluble compound like this compound, a systematic approach is recommended.
Experimental Protocol: Preparation of this compound Stock Solution
-
Preparation: Bring this compound powder and anhydrous DMSO to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Mixing: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired concentration.
-
Mechanical Agitation: Vortex the solution for 1-2 minutes.
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Sonication: If the compound is not fully dissolved, place the vial in a sonicator water bath for 5-10 minutes.
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Gentle Warming: If precipitation persists, warm the solution in a 37°C water bath for 10-15 minutes.
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Final Assessment: Visually inspect the solution for any undissolved particles. A clear solution indicates complete dissolution.
-
Storage: Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]
Q3: I've prepared a clear stock solution in DMSO, but the compound precipitates when I dilute it in my aqueous experimental medium. How can I prevent this?
This is a common issue when diluting a DMSO stock solution of a hydrophobic compound into an aqueous buffer or cell culture medium.[2]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This gradual change in solvent polarity can help keep the compound in solution.[1]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low, typically less than 0.5%, to avoid solvent-induced artifacts or toxicity.[1]
-
Use of Co-solvents: For in vivo experiments, co-solvents like PEG400, Tween 80, or carboxymethylcellulose (CMC) can be used to improve solubility and stability in aqueous solutions.[1]
-
Protein in Medium: If your cell culture medium contains serum, the protein content can sometimes help to stabilize the compound and prevent precipitation.
Q4: Are there alternative solvents to DMSO for this compound?
While DMSO is a powerful and common solvent for many organic molecules, if solubility issues persist, other solvents could be considered, depending on the experimental system. For cell-based assays, DMF (dimethylformamide) or ethanol might be alternatives, but their compatibility and toxicity at the required concentration must be carefully evaluated. For some sartans, adjustments in pH can also significantly impact solubility.
Quantitative Data Summary
The solubility of sartans and other poorly soluble drugs can be highly variable. The following table provides general solubility information for compounds with similar characteristics and common considerations for stock solutions.
| Parameter | Value | Source |
| General "Sartan" Solubility in DMSO | Often ≥ 10 mg/mL | General Knowledge |
| Recommended Max DMSO in Cell Culture | < 0.5% (v/v) | |
| Recommended Max DMSO for In Vivo (animal) | ≤ 2% (v/v) | |
| Storage of DMSO Stock Solutions | -20°C (1 month) or -80°C (6 months) |
Signaling Pathway Context
This compound, as a "sartan," is presumed to be an angiotensin II receptor antagonist. These drugs block the action of angiotensin II, a key peptide in the Renin-Angiotensin System (RAS), which plays a crucial role in blood pressure regulation and cardiovascular pathophysiology. The diagram below illustrates the simplified signaling pathway affected by angiotensin II receptor blockers.
Caption: Simplified Angiotensin II signaling pathway and the inhibitory action of this compound.
References
Improving Abitesartan stability in aqueous solution
Technical Support Center: Abitesartan
Disclaimer: this compound is a hypothetical compound. The information provided is based on the general characteristics of Angiotensin II Receptor Blockers (ARBs) and is for illustrative purposes only.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with this compound in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing aqueous solutions of this compound to ensure maximum stability?
A1: For maximal stability, it is recommended to store aqueous solutions of this compound at a neutral to alkaline pH, ideally between 6.8 and 12.[1] Studies on analogous compounds, such as valsartan, have shown that acidic conditions (e.g., pH 2) can significantly increase the rate of degradation.[1]
Q2: What are the primary degradation pathways for this compound in an aqueous environment?
A2: As a prodrug, this compound is susceptible to hydrolysis, particularly at its ester linkage, which converts it into its active metabolite. This hydrolysis can be accelerated under acidic or basic conditions.[2][3][4] Other potential degradation pathways, based on similar ARBs, include oxidation and photolysis, although this compound is expected to be relatively stable under photolytic and thermal stress.
Q3: Are there any known excipients that can enhance the stability of this compound in solution?
A3: While specific data for this compound is not available, for similar compounds like olmesartan medoxomil, suspensions formulated with vehicles such as Ora-Sweet and Ora-Plus have demonstrated good chemical and physical stability for extended periods. It is advisable to conduct compatibility studies with your chosen excipients to determine their effect on this compound's stability.
Q4: How should I prepare a stock solution of this compound for in vitro experiments?
A4: To prepare a stock solution, dissolve this compound in a suitable organic solvent, such as DMSO or ethanol, before making further dilutions in your aqueous experimental medium. For ARBs with low aqueous solubility, this method helps to ensure complete dissolution. Always prepare fresh solutions for your experiments or store them under recommended conditions (neutral to alkaline pH, refrigerated) for a limited time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation observed in the this compound solution after a short period. | - The concentration of this compound exceeds its solubility in the aqueous medium. - The pH of the solution is in a range where this compound is less soluble (likely acidic). | - Increase the proportion of organic co-solvent (e.g., ethanol, propylene glycol) in your final solution. - Adjust the pH of the solution to the neutral or slightly alkaline range (pH 6.8-8.0) to improve solubility. - Consider preparing a more dilute solution. |
| Loss of this compound potency over time, as indicated by analytical methods (e.g., HPLC). | - Degradation of this compound due to hydrolysis or oxidation. - Inappropriate storage conditions (e.g., acidic pH, elevated temperature, exposure to light). | - Ensure the pH of the solution is maintained between 6.8 and 12. - Store solutions at refrigerated temperatures (2-8°C) and protect from light. - Prepare fresh solutions before each experiment. |
| Appearance of unexpected peaks in HPLC chromatograms of aged this compound solutions. | - Formation of degradation products resulting from hydrolysis or oxidation. | - Conduct a forced degradation study to identify potential degradation products. - Use a stability-indicating HPLC method that can resolve this compound from its degradants. - Characterize the unknown peaks using mass spectrometry (LC-MS) to understand the degradation pathway. |
Data Presentation
Table 1: Effect of pH on the Stability of an Analogous ARB (Valsartan) in Aqueous Solution at Different Temperatures.
| pH | Temperature (°C) | Incubation Time (hours) | Recovery Rate (%) |
| 2 | 4 | 2 | Low |
| 2 | 20 | 2 | Low |
| 2 | 40 | 2 | Very Low |
| 6.8 | 4 | 2 | High |
| 6.8 | 20 | 2 | High |
| 6.8 | 40 | 2 | High |
| 12 | 4 | 2 | Stable |
| 12 | 20 | 2 | Stable |
| 12 | 40 | 2 | Stable |
Data adapted from studies on Valsartan, demonstrating higher stability at neutral and alkaline pH.
Table 2: Summary of Forced Degradation Studies on an Analogous ARB (Irbesartan).
| Stress Condition | Reagent/Condition | Temperature | Duration | Degradation Observed |
| Acid Hydrolysis | 0.1 M HCl | 80°C | - | Yes |
| Base Hydrolysis | 0.1 M NaOH | 80°C | 24 hours | Yes (~70%) |
| Neutral Hydrolysis | Water | 80°C | - | Yes |
| Oxidation | 30% H2O2 | Room Temp | 5 days | No |
| Thermal | Solid Drug | 50°C | 60 days | No |
| Photolytic | Sunlight (60,000–70,000 lux) | - | 2 days | No |
This table summarizes the conditions under which irbesartan, a similar ARB, was found to degrade.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous media.
-
Materials:
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This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
-
Procedure:
-
Weigh the required amount of this compound powder accurately.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the this compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Forced Degradation Study of this compound
-
Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation products and pathways.
-
Materials:
-
This compound solution (prepared in a suitable solvent)
-
0.1 M Hydrochloric acid (HCl)
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0.1 M Sodium hydroxide (NaOH)
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30% Hydrogen peroxide (H2O2)
-
Water bath or incubator
-
Photostability chamber
-
HPLC system with a suitable column (e.g., C18)
-
-
Procedure:
-
Acid Hydrolysis: Mix equal volumes of this compound solution and 0.1 M HCl. Incubate at 80°C and collect samples at different time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of this compound solution and 0.1 M NaOH. Incubate at 80°C and collect samples at various time intervals. Neutralize the samples before analysis.
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Oxidative Degradation: Mix this compound solution with 30% H2O2. Keep the mixture at room temperature and collect samples over time.
-
Thermal Degradation: Store the this compound solution at an elevated temperature (e.g., 50°C) and analyze samples at different time points.
-
Photolytic Degradation: Expose the this compound solution to light according to ICH Q1B guidelines and collect samples for analysis.
-
Analyze all samples by a validated, stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathway of this compound in aqueous solution.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Candesartan Cilexetil? [synapse.patsnap.com]
- 3. Hydrolysis and transesterification reactions of candesartan cilexetil observed during the solid phase extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Common issues in Abitesartan synthesis protocols
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Abitesartan. The guidance provided is based on established synthetic protocols for structurally related sartan-class drugs and is intended to assist in the optimization of your experimental work.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling for Biphenyl Core Synthesis
The formation of the biphenyl scaffold is a critical step in this compound synthesis. Low yields in this Suzuki-Miyaura coupling step can be a significant bottleneck. Below is a guide to troubleshoot common causes of low yield.
Table 1: Troubleshooting Low Yield in Suzuki-Miyaura Coupling
| Observation | Potential Cause | Recommended Action | Expected Outcome | Typical Yield Range (Good vs. Poor) |
| Reaction fails to initiate or proceeds very slowly (starting materials consumed at a low rate). | Catalyst Inactivity: The Palladium catalyst may be oxidized or improperly activated. | 1. Ensure rigorous inert atmosphere (degas solvent, purge with Argon/Nitrogen). 2. Use a fresh batch of catalyst or a pre-catalyst. 3. Screen different palladium sources and ligands (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald ligands).[1][2] | Increased reaction rate and conversion of starting materials. | Good: >85% Poor: <20% |
| Significant amount of homo-coupled byproduct (Ar-Ar from boronic acid). | Slow Transmetalation: The transfer of the aryl group from boron to palladium is slow, allowing for side reactions. | 1. Use a more reactive boronic ester (e.g., pinacol ester) instead of boronic acid. 2. Optimize the base; stronger, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ can be effective.[3] 3. Increase the reaction temperature in small increments. | Reduced formation of homo-coupled impurities and increased yield of the desired biphenyl product. | Good: <5% homo-coupling Poor: >20% homo-coupling |
| Presence of dehalogenated starting material. | Protodeboronation or Reduction: The boronic acid is protonated and removed from the catalytic cycle, or the aryl halide is reduced. | 1. Use anhydrous solvents and reagents to minimize water content. 2. Use a less nucleophilic base. 3. Ensure the boronic acid is of high purity and stored correctly to prevent degradation. | Minimized dehalogenation and improved conversion to the desired product. | Good: <2% dehalogenation Poor: >15% dehalogenation |
| Incomplete reaction despite prolonged reaction time. | Suboptimal Reaction Conditions: The chosen solvent, base, or temperature may not be ideal for the specific substrates. | 1. Screen different solvent systems (e.g., Toluene/water, Dioxane/water, THF/water). 2. Perform a base screen (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). 3. Optimize the reaction temperature; sometimes higher temperatures are required, but this can also lead to degradation. | Identification of optimal conditions leading to complete conversion and higher yield. | Good: >95% conversion Poor: <60% conversion |
Issue 2: Problems in Tetrazole Ring Formation
The conversion of the nitrile group to a tetrazole ring is a key final step. This reaction can present challenges related to reaction rate, purity, and safety.
Table 2: Troubleshooting Tetrazole Formation
| Observation | Potential Cause | Recommended Action | Expected Outcome | Typical Yield Range (Good vs. Poor) |
| Low or no conversion of the nitrile starting material. | Inactive Nitrile or Suboptimal Conditions: The nitrile may be electron-rich or sterically hindered, requiring more forcing conditions. | 1. Increase reaction temperature (typically 100-150 °C). 2. Increase reaction time. 3. Use a more potent Lewis acid catalyst (e.g., ZnBr₂ or AlCl₃).[4][5] 4. Consider using microwave irradiation to accelerate the reaction. | Improved conversion of the nitrile to the tetrazole product. | Good: >90% Poor: <30% |
| Formation of amide or carboxylic acid byproducts. | Nitrile Hydrolysis: Presence of water under acidic or basic conditions can lead to hydrolysis of the nitrile. | 1. Use anhydrous solvents and reagents. 2. Optimize the work-up procedure to avoid prolonged exposure to harsh acidic or basic conditions. | Reduced levels of hydrolysis byproducts and higher purity of the tetrazole. | Good: <1% hydrolysis byproducts Poor: >10% hydrolysis byproducts |
| Safety concerns during the reaction. | Formation of Hydrazoic Acid (HN₃): Reaction of sodium azide with acid can generate highly toxic and explosive hydrazoic acid. | 1. Avoid acidic conditions when sodium azide is present. 2. Use ammonium chloride as a milder proton source. 3. Perform the reaction in a well-ventilated fume hood with appropriate safety precautions. | Safe execution of the reaction without the formation of hazardous byproducts. | N/A |
| Detection of Nitrosamine Impurities (e.g., NDMA, NDEA) in the final product. | Reaction of secondary/tertiary amines with nitrous acid sources. This is a critical issue in sartan synthesis. | 1. Avoid the use of solvents that can degrade to secondary amines (e.g., DMF). 2. If sodium nitrite is used for quenching residual azide, ensure it is not in the presence of amines. 3. Thoroughly assess all reagents and solvents for potential amine contamination. 4. Implement a robust purification strategy to remove any formed nitrosamines. | Final product meets regulatory limits for nitrosamine impurities. | Acceptable: Below limit of detection/quantification. Unacceptable: Detectable levels exceeding regulatory limits. |
Frequently Asked Questions (FAQs)
Q1: What are the key critical process parameters to monitor during the Suzuki-Miyaura coupling step for this compound synthesis?
A1: The most critical parameters are:
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Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so maintaining a strict inert atmosphere (argon or nitrogen) is crucial to prevent catalyst deactivation.
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Quality of Reagents: The purity of the boronic acid/ester and the aryl halide is important. Degradation of the boronic acid can lead to low yields and byproducts.
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Choice and Quality of Base: The base plays a key role in the catalytic cycle. It should be finely powdered, dry, and its choice can influence the reaction rate and side reactions.
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Temperature: The reaction temperature needs to be carefully controlled to ensure a reasonable reaction rate without causing degradation of reactants or products.
Q2: How can I minimize the risk of nitrosamine impurities in my this compound synthesis?
A2: The formation of nitrosamine impurities is a major concern in sartan synthesis. To mitigate this risk:
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Reagent and Solvent Selection: Avoid using solvents like DMF that can be a source of secondary amines. Scrutinize all reagents for potential amine impurities.
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Control of Reaction Conditions: The simultaneous presence of a secondary or tertiary amine, a nitrosating agent (like sodium nitrite), and acidic conditions is a primary cause of nitrosamine formation. Avoid these combinations.
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Quenching of Azides: If using sodium nitrite to quench residual azide after tetrazole formation, ensure that the reaction mixture does not contain residual amines.
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Analytical Testing: Implement sensitive analytical methods, such as LC-MS/MS, to test for the presence of nitrosamine impurities in your final product and key intermediates.
Q3: What analytical techniques are most suitable for monitoring the progress and purity of the this compound synthesis?
A3:
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High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse technique for monitoring reaction progress, assessing the purity of intermediates and the final API, and quantifying impurities.
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Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying unknown impurities and byproducts by providing molecular weight information. It is also the preferred method for the sensitive detection and quantification of genotoxic impurities like nitrosamines.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the desired products and for the characterization of isolated impurities.
Q4: My tetrazole product is difficult to purify. What strategies can I employ?
A4: Purification of tetrazoles can be challenging due to their polarity.
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Crystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity. Experiment with different solvent systems.
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Column Chromatography: If crystallization is not feasible, column chromatography on silica gel can be used. A gradient elution with a polar solvent system is often required.
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Acid-Base Extraction: The acidic nature of the tetrazole ring can be exploited. You may be able to purify your product by extracting it into a basic aqueous solution, washing the aqueous layer with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate or extract your purified product.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling to form the biphenyl core of this compound.
Materials:
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Aryl halide (e.g., 2-bromobenzonitrile) (1.0 equiv)
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Arylboronic acid or ester (1.1 - 1.5 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, 2.0-3.0 equiv)
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Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
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To a flame-dried Schlenk flask, add the aryl halide, arylboronic acid, and base.
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Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
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Add the degassed solvent via syringe.
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Add the palladium catalyst to the flask under a positive flow of inert gas.
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Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Protocol 2: General Procedure for Tetrazole Formation from a Nitrile
This protocol outlines a common method for the synthesis of the tetrazole ring from a nitrile precursor using sodium azide.
Materials:
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Nitrile (1.0 equiv)
-
Sodium azide (1.5 - 2.0 equiv)
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Ammonium chloride (1.5 - 2.0 equiv) or a Lewis acid catalyst (e.g., ZnBr₂, 10-20 mol%)
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Solvent (e.g., anhydrous DMF)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the nitrile in the solvent.
-
Add sodium azide and ammonium chloride (or the Lewis acid catalyst).
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Heat the reaction mixture to a high temperature (e.g., 120-130 °C) under an inert atmosphere.
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Stir the mixture for the required time (typically 12-48 hours), monitoring the reaction by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Carefully pour the reaction mixture into ice-water and acidify with an acid (e.g., 6M HCl) to pH 2-3 to precipitate the product.
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Collect the solid product by vacuum filtration.
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Wash the solid thoroughly with water to remove any residual solvent and inorganic salts, and then dry.
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Logical workflow for troubleshooting low yields in Suzuki coupling.
References
Abitesartan Degradation Product Identification: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification of Abitesartan degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used for forced degradation studies of this compound?
A1: Forced degradation studies for this compound, in line with ICH guidelines, typically involve exposing the drug substance to a range of stress conditions to predict its degradation pathways. These conditions generally include:
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Acid Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 M to 5 N HCl) at elevated temperatures (e.g., 70-80°C).
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Base Hydrolysis: Treatment with sodium hydroxide (e.g., 0.1 M to 5 N NaOH) at elevated temperatures (e.g., 70-80°C).[1] this compound and similar sartans often show significant degradation under basic conditions.
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Oxidation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room or elevated temperatures.
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Thermal Degradation: Heating the solid drug substance at high temperatures (e.g., 105°C) for an extended period.
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Photodegradation: Exposing the drug substance (in solid state or in solution) to UV and visible light.
Q2: What are the common types of degradation products observed for sartans like this compound?
A2: While specific degradation products for this compound are not extensively documented in publicly available literature, based on studies of the structurally similar drug Irbesartan, common degradation products arise from hydrolysis and other stress conditions. For Irbesartan, three primary degradation products have been identified under basic conditions. These include products resulting from the cleavage of the spiro-imidazole ring system. One identified degradant is (2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methanamine (DP-1). Two other novel degradation products identified are N-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide (DP-2) and N-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1-pentanamidocyclopentane-1-carboxamide (DP-3).
Q3: Which analytical techniques are most suitable for identifying and quantifying this compound degradation products?
A3: A combination of chromatographic and spectroscopic techniques is essential for the accurate identification and quantification of degradation products.
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High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary method for separating the parent drug from its degradation products and for quantification. A stability-indicating HPLC method should be developed and validated.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification of unknown degradation products by providing molecular weight and fragmentation data. Techniques like LC-MS/TOF (Time of Flight) and MSn can offer high-resolution mass data for structure elucidation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR are used for the definitive structural elucidation of isolated degradation products.
Troubleshooting Guides
Issue 1: Poor resolution between this compound and its degradation products in HPLC.
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Possible Cause: Inappropriate mobile phase composition, pH, or column chemistry.
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Troubleshooting Steps:
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Optimize Mobile Phase:
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Vary the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer.
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Experiment with different buffer systems and pH values. For sartans, a slightly acidic pH (e.g., pH 3.0-3.3) often provides good peak shape and resolution.
-
-
Change Column:
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If using a standard C18 column, consider a different stationary phase such as C8 or a phenyl column, which may offer different selectivity.
-
-
Adjust Gradient Profile:
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If using a gradient method, modify the slope of the gradient to improve the separation of closely eluting peaks.
-
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Check Flow Rate and Temperature:
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Lowering the flow rate can sometimes improve resolution.
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Optimizing the column temperature can also affect selectivity.
-
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Issue 2: Difficulty in identifying unknown peaks in the chromatogram.
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Possible Cause: Insufficient data for structure elucidation.
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Troubleshooting Steps:
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LC-MS Analysis:
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Inject the sample into an LC-MS system to obtain the molecular weight of the unknown impurity.
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Perform MS/MS (or MSn) fragmentation to get structural information.
-
-
High-Resolution Mass Spectrometry (HRMS):
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Utilize techniques like LC-MS/TOF to obtain an accurate mass measurement, which allows for the determination of the elemental composition.
-
-
Forced Degradation Comparison:
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Compare the retention times of the unknown peaks with the peaks generated under specific stress conditions (acid, base, oxidation, etc.) to infer the nature of the degradation product.
-
-
Isolation and NMR:
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If the impurity is present in a significant amount, consider preparative HPLC to isolate the compound for structural elucidation by NMR.
-
-
Issue 3: Inconsistent or non-reproducible degradation profiles.
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Possible Cause: Variability in stress conditions or sample preparation.
-
Troubleshooting Steps:
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Standardize Stress Conditions:
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Ensure precise control over temperature, concentration of stress agents, and duration of exposure for all experiments.
-
-
Control Sample Preparation:
-
Use a consistent and well-documented procedure for sample preparation, including dilution steps and solvent choice.
-
-
System Suitability:
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Before each analytical run, perform system suitability tests (e.g., replicate injections of a standard) to ensure the analytical system is performing consistently.
-
-
Purity of Reagents:
-
Use high-purity reagents and solvents to avoid the introduction of extraneous peaks.
-
-
Quantitative Data Summary
The following table summarizes typical forced degradation conditions and results for Irbesartan, which can be used as a starting point for this compound studies.
| Stress Condition | Reagent/Parameters | Duration | Temperature | Typical Degradation (%) | Reference |
| Acid Hydrolysis | 5 N HCl | 15 hours | 70°C | Significant | |
| Base Hydrolysis | 5 N NaOH | 5 hours | 70°C | Significant | |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 80°C | ~70% | |
| Oxidation | 3% H₂O₂ | 6 hours | 40°C | No significant degradation | |
| Thermal | Solid State | 15 hours | 105°C | No significant degradation | |
| Photolytic | UV & Visible Light | 240-250 hours | 25°C | No significant degradation | |
| Neutral Hydrolysis | Water | 15 hours | 70°C | Slight degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N HCl. Heat the mixture at 80°C for 24 hours. Cool, neutralize with 1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N NaOH. Heat the mixture at 80°C for 24 hours. Cool, neutralize with 1 N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for 24 hours. After cooling, dissolve an appropriate amount in the mobile phase to achieve a final concentration of 100 µg/mL.
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Photodegradation: Expose the solid this compound powder and a solution of this compound (1 mg/mL) to UV light (254 nm) and visible light for 48 hours. Dilute the solution to a final concentration of 100 µg/mL with the mobile phase.
-
Analysis: Analyze all stressed samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column: Use a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.03 M Potassium Dihydrogen Phosphate (KH₂PO₄) buffer, with pH adjusted to 3.0 with phosphoric acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: Start with a mobile phase composition of 85% A and 15% B. Linearly increase B to 70% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
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Detection Wavelength: 275 nm.
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Injection Volume: 20 µL.
-
Column Temperature: 30°C.
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Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
Optimizing Abitesartan Dosage for Cell Viability: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Abitesartan dosage in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general starting concentration range for this compound in cell viability assays?
A1: For initial experiments with a novel compound like this compound, a broad concentration range is recommended to determine the fifty-percent maximal inhibitory concentration (IC50). A common starting point is a serial dilution series, for instance, from 0.1 µM to 100 µM. Some studies with other sartans, such as Losartan, have explored concentrations up to 3000 µM. The optimal range will ultimately depend on the cell line and the specific biological question.
Q2: What is the mechanism of action for this compound and how might it affect cell viability?
A2: While specific data on this compound is emerging, as a member of the sartan class, it is predicted to be an Angiotensin II receptor blocker (ARB). Angiotensin II receptor activation can influence various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[1][2] For example, other ARBs like Irbesartan have been shown to affect the Akt and PPAR-gamma signaling pathways.[3][4] Therefore, this compound may impact cell viability by modulating these or related pathways.
Q3: How should I prepare my this compound stock solution?
A3: The solubility and stability of the drug are critical. It is recommended to consult the manufacturer's data sheet for specific instructions. Typically, a high-concentration stock solution is prepared in a solvent like dimethyl sulfoxide (DMSO). It is crucial to ensure the final DMSO concentration in the cell culture medium is consistent across all wells and does not exceed a level toxic to the cells, generally below 0.5%.
Q4: Which cell viability assay is most suitable for experiments with this compound?
A4: Several assays can be used, each with its advantages.
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MTT/MTS/XTT Assays: These colorimetric assays measure metabolic activity as an indicator of cell viability. They are cost-effective and widely used.
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Resazurin (alamarBlue) Assay: This is a fluorescent assay that also measures metabolic activity and is generally more sensitive than MTT.
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ATP-based Assays (e.g., CellTiter-Glo®): These are highly sensitive luminescent assays that quantify ATP, an indicator of metabolically active cells.
The choice of assay may depend on the specific cell line and potential for compound interference.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects in the microplate, or pipetting errors. | Ensure the cell suspension is homogenous before and during plating. Avoid using the outer wells of the plate or fill them with sterile PBS or media to minimize evaporation. Calibrate pipettes regularly. |
| Inconsistent dose-response curve | Incorrect drug dilutions, or this compound instability in the culture medium. | Prepare fresh serial dilutions for each experiment. Verify the stock solution concentration. Assess the stability of this compound in your specific culture medium and incubation conditions. |
| Low viability in negative control (vehicle-treated) wells | High solvent (e.g., DMSO) concentration, or contamination of reagents. | Ensure the final solvent concentration is non-toxic to your cells (typically <0.5%). Use fresh, sterile reagents. |
| No observable effect on cell viability at high concentrations | The cell line may be resistant to this compound's mechanism of action, or the incubation time may be insufficient. | Consider using a different cell line or extending the drug exposure time. A time-course experiment can help determine the optimal incubation period. |
| Increased absorbance/fluorescence at high this compound concentrations | The compound may be interfering with the assay chemistry. | Run a "no-cell" control with this compound and the assay reagent to check for direct chemical reactions. Consider using an alternative viability assay that works on a different principle. |
Experimental Protocols
Protocol: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 18-24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound. Remove the old media from the wells and add fresh media containing the different concentrations of this compound. Include vehicle-only control wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C until formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the media and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 10 minutes in the dark and read the absorbance at 540-595 nm using a microplate reader.
Data Presentation
Table 1: Hypothetical Cell Viability Data for this compound
| This compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 91.5 ± 3.8 |
| 10 | 75.3 ± 6.2 |
| 50 | 52.1 ± 4.9 |
| 100 | 35.8 ± 5.5 |
Visualizations
Caption: A simplified diagram of the Angiotensin II signaling pathway potentially inhibited by this compound.
Caption: A general workflow for determining the optimal dosage of this compound using a cell viability assay.
Caption: A decision tree to troubleshoot inconsistent results in this compound cell viability assays.
References
- 1. Angiotensin II Receptor Blocker Irbesartan Enhanced SIRT1 longevity Signaling Replaces the Mitochondrial Biogenetic Survival Pathway to Attenuate Hypertension-Induced Heart Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Angiotensin II on cell viability and apoptosis in rat renal proximal tubular epithelial cells in in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Irbesartan restores the in-vivo insulin signaling pathway leading to Akt activation in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac protective effects of irbesartan via the PPAR-gamma signaling pathway in angiotensin-converting enzyme 2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in Angiotensin II Receptor Blocker (ARB) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when working with Angiotensin II Receptor Blockers (ARBs), a class of drugs often referred to as 'sartans'. Due to the likely misspelling of "Abitesartan" and the consistent search results for this class of drugs, this guide focuses on troubleshooting experimental variability for ARBs in general.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the potency of our ARB. What could be the cause?
A1: Batch-to-batch variability in the potency of Angiotensin II Receptor Blockers (ARBs) can stem from several factors:
-
Compound Stability and Storage: ARBs can degrade under certain conditions. For instance, some sartans show degradation in basic conditions.[1][2] Improper storage, such as exposure to light or high temperatures, can lead to degradation, affecting the active concentration of the compound.[2][3] It is crucial to adhere to the storage conditions specified by the manufacturer.
-
Purity of the Compound: The presence of impurities or contaminants from the manufacturing process can affect the compound's activity.[4] Ensure that each new batch is accompanied by a certificate of analysis confirming its purity.
-
Formulation and Solubility: The solubility of the ARB in your experimental buffer is critical. Poor solubility can lead to an inaccurate effective concentration. The formulation, including the use of excipients, can significantly impact the drug's performance.
Q2: Our in vitro binding assay results for the same ARB are inconsistent across different experiments. What should we check?
A2: Inconsistent results in in vitro binding assays are a common challenge. Here are several potential sources of variability to investigate:
-
Assay Conditions:
-
Buffer Composition and pH: Ensure the buffer composition and pH are consistent across all experiments. Minor variations can alter protein conformation and ligand binding.
-
Incubation Time and Temperature: The time and temperature of incubation should be strictly controlled to ensure that the binding reaction reaches equilibrium.
-
Presence of Uncoupling Agents: Some Ang II antagonists are sensitive to the conformational state of the AT1 receptor, which can be influenced by uncoupling agents like GTPγS.
-
-
Receptor Preparation:
-
Source and Quality: The source of the AT1 receptors (e.g., cell lines, tissue homogenates) and their preparation can introduce variability. Ensure a consistent protocol for membrane preparation and storage. Rat liver membranes are a stable and abundant source of AT1a receptors and can be stored frozen for extended periods without loss of binding activity.
-
Receptor Density: Variations in receptor expression levels between cell passages or tissue preparations can significantly impact binding capacity (Bmax) and apparent affinity.
-
-
Radioligand Quality: If using a radioligand binding assay, ensure the radioligand has not degraded and retains high specific activity.
Q3: We see a discrepancy between the binding affinity (Ki) and the functional potency (IC50) of our ARB. Why might this be the case?
A3: A discrepancy between binding affinity and functional potency is not uncommon and can be attributed to several factors:
-
Assay-Specific Differences: The conditions of the binding assay and the functional assay are often different (e.g., buffer composition, temperature), which can influence the drug-receptor interaction.
-
Receptor Reserve: In a functional assay, the maximal response may be achieved when only a fraction of the receptors are occupied. This phenomenon, known as receptor reserve, can lead to a lower IC50 value compared to the Ki value.
-
Inverse Agonism: Some ARBs exhibit inverse agonism, meaning they can inhibit the basal activity of the AT1 receptor in the absence of angiotensin II. This can contribute to their functional potency in a way that is not captured by a simple competitive binding assay.
-
Insurmountable Antagonism: Some ARBs are insurmountable antagonists, meaning that increasing concentrations of angiotensin II cannot fully overcome their inhibitory effect. This property can lead to a potent functional blockade that may not be directly proportional to the binding affinity.
Q4: Our ARB shows different effects in different cell lines, even though they all express the AT1 receptor. What could explain this?
A4: The cellular context plays a crucial role in the response to ARBs. Here's why you might observe different effects:
-
Receptor Subtype Expression: While the AT1 receptor is the primary target, cells may also express the AT2 receptor. The ratio of AT1 to AT2 receptors can influence the overall cellular response to angiotensin II and its blockers.
-
Downstream Signaling Pathways: The signaling pathways coupled to the AT1 receptor can vary between cell types. These differences in downstream effectors can lead to distinct cellular outcomes even with the same initial receptor blockade. For example, in some cells, AT1 receptor activation is linked to ERK 1/2 and p38 MAPK pathways, while in others it may predominantly activate the PI3-kinase/Akt pathway.
-
Receptor Mutations: Naturally occurring or experimentally induced mutations in the AT1 receptor can alter the binding affinity and efficacy of different ARBs.
Q5: We are observing unexpected off-target effects with our ARB in our cellular assays. Is this common?
A5: While ARBs are highly selective for the AT1 receptor, some studies have reported AT1 receptor-independent effects. For example, irbesartan has been shown to inhibit MCP-1 production and induce adiponectin production through mechanisms that do not involve the AT1 receptor. It is important to consider these potential off-target effects when interpreting your results.
Quantitative Data Summary
The binding affinities of various ARBs for the AT1 receptor can differ significantly, which may contribute to variations in their experimental effects.
| ARB | Binding Affinity (Ki or Kd) | Receptor Binding Characteristics |
| Candesartan | Highest affinity among common ARBs | Slow dissociation from the AT1 receptor. |
| Irbesartan | High affinity, lower Kd value than Losartan. | Slower dissociation rate from the AT1 receptor compared to Losartan. |
| Valsartan | Intermediate affinity | Stronger inverse agonist than losartan. |
| Losartan | Lower affinity compared to other ARBs. | Acts as a surmountable antagonist. |
| Olmesartan | - | Stronger inverse agonist than losartan. |
Note: The exact binding affinity values can vary depending on the experimental conditions and the specific radioligand used.
Key Experimental Protocols
Protocol 1: AT1 Receptor Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity of an ARB to the AT1 receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the AT1 receptor (e.g., from rat liver or a recombinant cell line).
-
Radioligand: [125I]-[Sar1,Ile8]AngII.
-
Unlabeled ARB (your test compound).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well microtiter filter plate with glass fiber filter.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation:
-
Prepare serial dilutions of your unlabeled ARB in the binding buffer.
-
Dilute the cell membranes and the radioligand to their optimal concentrations in the binding buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add cell membranes, radioligand, and binding buffer.
-
Non-specific Binding: Add cell membranes, radioligand, and a high concentration of an unlabeled ligand (e.g., unlabeled Angiotensin II or a known ARB).
-
Competitive Binding: Add cell membranes, radioligand, and your serially diluted unlabeled ARB.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination and Washing:
-
Terminate the binding reaction by rapid filtration through the filter plate.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filters, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled ARB concentration.
-
Determine the IC50 value (the concentration of ARB that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Angiotensin II-Induced Inositol Phosphate (IP) Accumulation Assay
This protocol measures the functional antagonism of an ARB by quantifying its ability to inhibit Ang II-induced IP accumulation, a downstream signaling event of AT1 receptor activation.
Materials:
-
Cells expressing the AT1 receptor (e.g., H9c2 cells).
-
Angiotensin II.
-
Your test ARB.
-
Assay medium (e.g., DMEM).
-
Lithium Chloride (LiCl) solution.
-
Lysis buffer.
-
Commercially available IP assay kit (e.g., based on competitive binding or fluorescence).
Procedure:
-
Cell Culture: Seed the cells in a multi-well plate and grow them to the desired confluency.
-
Pre-treatment with ARB:
-
Wash the cells with assay medium.
-
Pre-incubate the cells with various concentrations of your ARB for a specified time (e.g., 30 minutes).
-
-
Stimulation:
-
Add LiCl to all wells to inhibit the degradation of inositol phosphates.
-
Stimulate the cells with a fixed concentration of Angiotensin II (typically at its EC80 concentration) for a defined period (e.g., 30-60 minutes). Include a control group without Ang II stimulation (basal).
-
-
Cell Lysis: Stop the stimulation and lyse the cells according to the IP assay kit manufacturer's instructions.
-
IP Quantification: Measure the amount of accumulated inositol phosphates in the cell lysates using the chosen assay kit.
-
Data Analysis:
-
Plot the IP accumulation against the logarithm of the ARB concentration.
-
Determine the IC50 value, which represents the concentration of the ARB that inhibits 50% of the Ang II-induced IP accumulation.
-
Visualizations
Caption: Simplified AT1 Receptor Signaling Pathway and ARB Inhibition.
Caption: General Experimental Workflow for ARB Characterization.
References
Technical Support Center: Abitesartan Formulation
Disclaimer: Specific physicochemical data for "Abitesartan" is not publicly available. This guide is based on the well-documented properties of other Angiotensin II Receptor Blockers (ARBs), commonly known as 'sartans'. The principles and troubleshooting steps provided are based on the general behavior of this class of drugs, which are often characterized by poor, pH-dependent aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my buffer solution?
A1: this compound, like many other 'sartan' drugs, is likely a poorly water-soluble compound. Precipitation in aqueous buffers is often triggered by one or more of the following factors:
-
pH of the Buffer: The solubility of many sartans is highly dependent on pH. They tend to be less soluble in acidic to neutral pH ranges (approximately pH 3-7)[1]. If your buffer's pH falls within this range, precipitation is more likely.
-
Buffer Composition: The ionic strength and the specific ions in your buffer can influence the solubility of the drug.
-
Concentration: The concentration of this compound in your solution may have exceeded its solubility limit in the chosen buffer system.
-
Solvent Shifting: If you are diluting a stock solution of this compound (dissolved in an organic solvent like DMSO) into an aqueous buffer, the sudden change in solvent polarity can cause the drug to precipitate.
-
Temperature: Changes in temperature can affect solubility. While a temperature increase often enhances solubility, this is not universally true for all compounds.
Q2: What is the ideal pH range for dissolving this compound?
A2: While specific data for this compound is unavailable, related compounds like valsartan and telmisartan show increased solubility at higher pH values (alkaline conditions)[1][2][3]. For instance, valsartan's solubility increases as the pH rises from 4.07 to 10.06[3]. Therefore, starting with a buffer in the slightly alkaline range (e.g., pH 7.4 to 8.0) may improve solubility. However, experimental verification is crucial.
Q3: Can I use an organic co-solvent to prevent precipitation?
A3: Yes, using a water-miscible organic co-solvent is a common strategy. Solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and Polyethylene Glycol 400 (PEG-400) have been shown to be effective in dissolving sartans. It is recommended to first dissolve the this compound in a minimal amount of the organic solvent to create a concentrated stock solution, and then slowly dilute this stock into your aqueous buffer with vigorous stirring.
Q4: Are there any excipients that can help keep this compound in solution?
A4: Absolutely. Solubilizing agents or excipients can be very effective. Consider the following:
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamers can be used to increase solubility.
-
Polymers: Hydrophilic polymers such as Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP) can act as precipitation inhibitors.
-
Cyclodextrins: These can form inclusion complexes with the drug molecule, enhancing its apparent solubility in water.
Troubleshooting Guide for this compound Precipitation
If you are experiencing precipitation, follow these steps to diagnose and resolve the issue.
Step 1: Initial Assessment
-
Record an Observation: Note the point at which precipitation occurs (e.g., immediately upon adding to the buffer, after a certain time, or upon a temperature change).
-
Check the pH: Measure the final pH of your solution.
-
Review your Protocol: Confirm the concentration of this compound and the composition of your buffer.
Step 2: Systematic Troubleshooting
Based on your initial assessment, work through the following potential solutions.
| Problem ID | Suspected Cause | Recommended Action |
| P-01 | pH-Related Insolubility | Adjust the pH of your buffer. For sartans, increasing the pH to a slightly alkaline range (e.g., 7.4 - 8.0) often improves solubility. Prepare a series of buffers with varying pH values to determine the optimal pH for your desired concentration. |
| P-02 | Concentration Exceeds Solubility | Reduce the concentration of this compound in your final solution. If a higher concentration is necessary, you will need to employ solubilization techniques. |
| P-03 | Precipitation upon Dilution (Solvent Shift) | When diluting from an organic stock solution, add the stock to the buffer slowly while vortexing or stirring vigorously. You can also try increasing the proportion of co-solvent in the final solution, but be mindful of its potential effects on your experiment. |
| P-04 | Incompatible Buffer Components | Try a different buffer system. For example, if you are using a phosphate buffer, consider a Tris or borate buffer, and vice-versa. |
| P-05 | Compound Stability/Degradation | While less common, the precipitate could be a degradation product. Ensure your this compound is stored correctly and is not expired. |
Data on 'Sartan' Solubility
The following table summarizes solubility data for representative sartans to illustrate their general physicochemical properties.
| Compound | Solvent/Buffer | Temperature (°C) | Solubility | Citation |
| Olmesartan Medoxomil | Water | 25 | Practically Insoluble (~0.0071 mg/mL) | |
| PEG-400 | 37 | Soluble (~6.20 mg/mL) | ||
| Ethanol | 25 | Slightly Soluble | ||
| Losartan Potassium | Water | Room Temp | Freely Soluble | |
| Phosphate Buffer (pH 6.8) | Room Temp | Freely Soluble | ||
| Citrate Phosphate Buffer (pH 4) | Room Temp | Lower solubility than at higher pH | ||
| Valsartan | Water | 25 | 45.12 µg/mL | |
| Phosphate Buffer (pH 6.8) | 25 | Increased solubility compared to water | ||
| Phosphate Buffer (pH 7.4) | 37 | Higher solubility than at pH 6.8 | ||
| Telmisartan | Phosphate Buffer (pH 5) | Room Temp | Low Solubility | |
| Phosphate Buffer (pH 7.4 with 1.5% SLS) | Room Temp | Soluble (sink conditions met) |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility
This protocol helps determine the maximum solubility of this compound in a specific buffer.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing your desired buffer systems (e.g., phosphate buffer at pH 6.8, 7.4, and 8.0). The presence of undissolved solid is essential to ensure saturation is reached.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Sampling: After agitation, allow the vials to stand undisturbed to let the excess solid settle.
-
Filtration: Carefully withdraw an aliquot from the supernatant. Immediately filter it through a 0.22 µm syringe filter (low-binding, e.g., PVDF) to remove any remaining solid particles.
-
Analysis: Dilute the filtered sample with an appropriate solvent. Quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.
Protocol 2: pH-Shift Precipitation Study
This protocol simulates the precipitation risk when moving from a high pH (where the drug is soluble) to a lower pH.
Methodology:
-
Prepare a Stock Solution: Dissolve this compound in a high-pH buffer (e.g., pH 8.0) at a concentration where it is fully soluble.
-
Prepare Destination Buffers: Have a series of buffers ready at lower pH values (e.g., pH 7.4, 7.0, 6.5, 6.0).
-
Initiate pH Shift: Add a specific volume of the this compound stock solution to each of the destination buffers.
-
Observe and Quantify: Monitor the solutions for the appearance of a precipitate over time. You can quantify this by measuring the turbidity (absorbance at ~600 nm) at various time points. This will help identify the critical pH at which precipitation occurs for your working concentration.
Visualizations
Caption: A decision workflow for troubleshooting this compound precipitation.
Caption: Mechanism of pH-dependent precipitation for a hypothetical acidic drug.
References
Technical Support Center: Abitesartan Interference in Biochemical Assays
A Note on Nomenclature: The term "Abitesartan" does not correspond to a recognized pharmaceutical compound. It is highly probable that this is a misspelling of Irbesartan , a widely used Angiotensin II Receptor Blocker (ARB). This technical support center will proceed under the assumption that the query pertains to Irbesartan and, more broadly, to the class of ARB drugs, addressing their potential for interference in biochemical assays.
This guide is intended for researchers, scientists, and drug development professionals who may encounter unexpected or inconsistent results in their experiments when working with Irbesartan or other ARBs.
Frequently Asked Questions (FAQs)
Q1: What is Irbesartan and how does it work?
Irbesartan is an orally active, non-peptide antagonist of the angiotensin II type 1 (AT1) receptor.[1] Its primary mechanism of action is the selective blockade of AT1 receptors, which prevents angiotensin II from exerting its vasoconstrictive and aldosterone-secreting effects, thereby lowering blood pressure.[2]
Q2: Can Irbesartan interfere with my biochemical assays?
Yes, Irbesartan and other ARBs can interfere with biochemical assays through both their primary (on-target) and secondary (off-target) pharmacological activities. Interference can manifest as false-positive or false-negative results, leading to misinterpretation of data.
Q3: What are the known off-target effects of Irbesartan that could cause assay interference?
The most well-documented off-target effect of Irbesartan is its activity as a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[3][4][5] This interaction is independent of its AT1 receptor blockade and can influence assays related to metabolism, inflammation, and cell differentiation. Additionally, Irbesartan has been shown to affect other signaling pathways, including the MAPK-ERK and insulin signaling pathways.
Q4: Are there specific types of assays that are more susceptible to interference by Irbesartan?
Assays that are particularly susceptible to interference by Irbesartan include:
-
PPARγ activation assays: Due to its partial agonist activity.
-
Immunoassays for hormones in the renin-angiotensin system: For example, it has been reported to cause false-negative results in aldosterone-renin ratio (ARR) testing.
-
Kinase assays: Particularly those involving the MAPK-ERK pathway.
-
Metabolic assays: Assays measuring glucose uptake or lipid metabolism may be affected due to PPARγ activation.
-
Cell proliferation and apoptosis assays: Given its influence on various signaling pathways.
Troubleshooting Guides
Issue 1: Unexpected results in a PPARγ-related assay
Symptoms:
-
Increased transcriptional activity in a PPARγ reporter assay in the absence of a known agonist.
-
Changes in the expression of known PPARγ target genes (e.g., adiponectin).
-
Alterations in adipocyte differentiation assays.
Troubleshooting Steps:
-
Confirm Off-Target Activation: Run a control experiment using a known PPARγ antagonist, such as GW9662, in the presence of Irbesartan. A reversal of the observed effect by the antagonist would confirm that the interference is mediated through PPARγ.
-
Dose-Response Analysis: Perform a dose-response curve with Irbesartan to determine the concentration at which the off-target effect becomes apparent.
-
Use an Orthogonal Assay: Confirm the findings using a different assay format that measures a downstream event of PPARγ activation (e.g., measuring the protein levels of a target gene via Western blot).
Issue 2: Inconsistent results in an immunoassay
Symptoms:
-
Lower or higher than expected analyte concentrations.
-
Poor reproducibility between replicate wells.
-
Non-parallel dilution curves.
Troubleshooting Steps:
-
Assess for Cross-Reactivity: If the immunoassay measures a molecule structurally similar to Irbesartan or its metabolites, there may be cross-reactivity. Consult the assay manufacturer's data sheet for known cross-reactants.
-
Spike and Recovery Experiment: Add a known amount of your analyte of interest to a sample matrix with and without Irbesartan. A significant deviation from the expected recovery in the presence of Irbesartan suggests interference.
-
Serial Dilutions: Diluting the sample can sometimes mitigate interference from a competing substance. If the measured concentration does not scale linearly with the dilution factor, interference is likely.
-
Alternative Assay Platform: If possible, use an assay from a different manufacturer that utilizes different antibodies and detection methods.
Data Presentation
The following table summarizes quantitative data related to the off-target activation of PPARγ by various ARBs.
| Angiotensin II Receptor Blocker | PPARγ Activation (EC50 in µmol/L) | Reference |
| Telmisartan | 3 - 5 | |
| Candesartan | 3 - 5 | |
| Irbesartan | 3 - 5 | **** |
| Losartan | 3 - 5 | |
| Valsartan | No significant activation | |
| Olmesartan | No significant activation |
Experimental Protocols
Protocol 1: PPARγ Reporter Gene Assay
This protocol is a generalized procedure for assessing the activation of PPARγ in a cell-based reporter assay.
Materials:
-
HEK293T cells (or other suitable cell line)
-
PPARγ expression vector
-
PPRE-luciferase reporter vector (containing PPARγ response elements)
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Irbesartan
-
Rosiglitazone (positive control)
-
GW9662 (PPARγ antagonist, for control experiments)
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of Irbesartan, Rosiglitazone, or vehicle control (e.g., DMSO). For antagonist experiments, pre-incubate the cells with GW9662 for 1 hour before adding Irbesartan.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the compound concentration to generate dose-response curves.
Visualizations
Caption: Irbesartan's dual mechanism of action.
Caption: Troubleshooting workflow for Irbesartan interference.
References
Validation & Comparative
A Comparative Analysis of Irbesartan and Abitesartan Binding Kinetics at the Angiotensin II Type 1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding kinetics of two angiotensin II type 1 (AT1) receptor antagonists: Irbesartan and Abitesartan. The objective is to present a clear, data-driven comparison supported by experimental evidence to aid in research and drug development.
Executive Summary
Irbesartan is a well-characterized AT1 receptor antagonist with extensive data available on its binding kinetics. It exhibits high affinity for the AT1 receptor, a property that contributes to its efficacy as an antihypertensive agent. In contrast, publicly available scientific literature and databases lack specific quantitative data on the binding kinetics (K D, k on , k off ) of this compound. While its chemical structure is known and it is identified as an AT1 receptor antagonist, the absence of binding affinity and kinetic rate constants prevents a direct quantitative comparison with Irbesartan. This guide will provide a comprehensive overview of Irbesartan's binding profile and the methodologies used to determine it, alongside the known information for this compound.
Data Presentation: AT1 Receptor Binding Kinetics
A comprehensive search of scientific literature and databases yielded quantitative binding kinetics data for Irbesartan. Unfortunately, similar data for this compound could not be located in the public domain.
| Compound | Target | K D (nM) | K i (nM) | Cell Line/Tissue | Reference |
| Irbesartan | Human AT1 Receptor | 1.94 ± 0.12 | - | CHO cells expressing human recombinant AT1 receptors | [1] |
| Irbesartan | Rat AT1 Receptor | - | 4.05 | WB-Fischer 344 (WB) rat liver epithelial cells | [2] |
| Irbesartan | Rat AT1 Receptor | - | 0.9 | Rat adrenal cortical microsomes | [3] |
| This compound | Human AT1 Receptor | Not Available | Not Available | Not Available | - |
Note: K D (Equilibrium Dissociation Constant) is a measure of binding affinity, where a lower value indicates higher affinity. K i (Inhibition Constant) is another measure of binding affinity, determined through competition binding assays.
Experimental Protocols
The binding kinetics of AT1 receptor antagonists like Irbesartan are typically determined using radioligand binding assays.
Radioligand Binding Assay for Irbesartan
Objective: To determine the binding affinity (K D ) of Irbesartan for the human AT1 receptor.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant AT1 receptor.
-
Radioligand: [ 3 H]-Irbesartan.
-
Competitor (for non-specific binding): Unlabeled Irbesartan or another high-affinity AT1 receptor antagonist (e.g., Losartan).
-
Assay Buffer: Appropriate buffer solution (e.g., Tris-HCl with MgCl 2 and bovine serum albumin).
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Methodology:
-
Cell Culture and Membrane Preparation: CHO cells expressing the human AT1 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Saturation Binding Assay:
-
A series of tubes are prepared containing a fixed amount of cell membrane preparation.
-
Increasing concentrations of [ 3 H]-Irbesartan are added to these tubes.
-
A parallel set of tubes is prepared with the addition of a high concentration of unlabeled Irbesartan to determine non-specific binding.
-
The tubes are incubated at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding at each radioligand concentration.
-
The specific binding data is then plotted against the concentration of [ 3 H]-Irbesartan.
-
The equilibrium dissociation constant (K D ) and the maximum number of binding sites (B max ) are determined by non-linear regression analysis of the saturation curve, typically using a one-site binding model.
-
A study utilizing this methodology found that specific binding of [ 3 H]-Irbesartan to human recombinant AT1 receptors reached equilibrium rapidly and was saturable, with a K D of 1.94 ± 0.12 nM[1].
Mandatory Visualization
AT1 Receptor Signaling Pathway
The angiotensin II type 1 (AT1) receptor is a G-protein coupled receptor (GPCR) that, upon activation by its ligand angiotensin II, initiates a cascade of intracellular signaling events. These pathways are central to the regulation of blood pressure and cardiovascular function. Irbesartan and this compound, as AT1 receptor antagonists, block these signaling pathways.
Caption: Simplified signaling pathway of the Angiotensin II Type 1 (AT1) receptor.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps in a typical radioligand binding assay used to determine the binding kinetics of a drug like Irbesartan to its target receptor.
References
Valsartan: An Established Angiotensin II Receptor Blocker
A head-to-head comparison between Abitesartan and the well-established angiotensin II receptor blocker (ARB), Valsartan, is not feasible based on currently available scientific literature. While Valsartan has been extensively studied in numerous preclinical and large-scale clinical trials, public domain information on this compound is exceptionally scarce, precluding a data-driven comparative analysis.
This guide will provide a comprehensive overview of Valsartan, presenting its pharmacological profile and clinical trial data as per the requested format. The limited available information on this compound will also be presented to highlight the current knowledge gap.
Valsartan is a widely prescribed medication for the treatment of hypertension (high blood pressure), heart failure, and to improve survival after a heart attack.[1] It belongs to the angiotensin II receptor blocker (ARB) class of drugs.[1]
Mechanism of Action
Valsartan exerts its therapeutic effects by selectively blocking the angiotensin II type 1 (AT1) receptor.[1][2] Angiotensin II is a potent vasoconstrictor that plays a key role in the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.[2] By blocking the AT1 receptor, Valsartan prevents angiotensin II from binding and causing vasoconstriction, aldosterone release, and sodium retention. This leads to vasodilation (widening of blood vessels) and a reduction in blood pressure. Unlike Angiotensin-Converting Enzyme (ACE) inhibitors, ARBs do not affect the breakdown of bradykinin, resulting in a lower incidence of side effects like dry cough.
Below is a diagram illustrating the signaling pathway of the RAAS and the point of intervention for Valsartan.
Caption: Valsartan blocks the AT1 receptor, inhibiting the effects of Angiotensin II.
Data Presentation: Pharmacokinetics of Valsartan
The pharmacokinetic profile of Valsartan has been well-characterized in numerous studies.
| Parameter | Description | Value |
| Bioavailability | The proportion of the drug that enters circulation. | ~25% |
| Time to Peak (Tmax) | Time to reach maximum plasma concentration. | 2-4 hours |
| Protein Binding | The degree to which the drug binds to proteins in the blood. | 95% |
| Elimination Half-life | The time it takes for the drug concentration to reduce by half. | ~6 hours |
| Metabolism | Primarily excreted as unchanged drug. | Minimal metabolism |
| Excretion | Route of elimination from the body. | ~70% Biliary, ~30% Renal |
Clinical Performance: Key Clinical Trial Data
Valsartan's efficacy and safety have been established in several landmark clinical trials.
| Trial | Patient Population | Primary Objective | Key Outcomes with Valsartan |
| VALUE | 15,245 hypertensive patients at high cardiovascular risk. | To compare the effects of valsartan vs. amlodipine on cardiac morbidity and mortality. | Showed comparable outcomes to amlodipine in reducing the primary composite endpoint of cardiac events. A lower incidence of new-onset diabetes was observed with valsartan. |
| Val-HeFT | 5,010 patients with symptomatic chronic heart failure (NYHA class II-IV). | To evaluate the effect of adding valsartan to standard therapy on morbidity and mortality. | Significantly reduced the combined endpoint of mortality and morbidity, mainly by decreasing hospitalizations for heart failure. |
| VALIANT | 14,703 patients post-myocardial infarction with heart failure and/or left ventricular dysfunction. | To compare the efficacy of valsartan, captopril (an ACE inhibitor), or both. | Valsartan was found to be as effective as captopril in reducing all-cause mortality, establishing it as a viable alternative to ACE inhibitors in this population. |
Experimental Protocols: Standardized Blood Pressure Measurement
Accurate and consistent blood pressure (BP) measurement is fundamental to hypertension clinical trials. The general workflow is as follows:
-
Preparation: The subject rests for at least 5 minutes in a quiet room. They should not have consumed caffeine or smoked within the last 30 minutes.
-
Positioning: The subject is seated with their back supported, feet on the floor, and their arm supported at heart level.
-
Cuffing: An appropriately sized cuff is placed on the upper arm.
-
Measurement: Two or more readings are taken, 1-2 minutes apart, and the average is used. For drug efficacy, "trough" measurements are often taken just before the next dose to assess 24-hour coverage.
Caption: A typical workflow for standardized blood pressure measurement in a clinical setting.
This compound: An Uncharacterized Angiotensin II Receptor Antagonist
This compound is identified in chemical databases as an angiotensin II receptor antagonist. Publicly accessible information is limited to its chemical properties:
-
IUPAC Name: 1-[[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]methyl]cyclopentane-1-carboxylic acid
-
Molecular Formula: C26H31N5O3
-
Molar Mass: 461.6 g/mol
No preclinical or clinical trial data regarding the pharmacology, efficacy, safety, or therapeutic use of this compound was found in the comprehensive literature search. Its Wikipedia entry is a stub, noting the need for reliable sources.
Conclusion
For researchers, scientists, and drug development professionals, Valsartan serves as a well-documented ARB with a vast repository of experimental and clinical data supporting its use and defining its performance characteristics. In stark contrast, this compound remains an obscure compound in the public domain. Without any published preclinical or clinical data, a head-to-head comparison is impossible. Any evaluation or consideration of this compound for research or development would require foundational studies to first establish its basic pharmacological profile.
References
Abitesartan: A Comparative Analysis of its Efficacy in Blood Pressure Reduction
For Immediate Release
This guide provides a comprehensive comparison of the antihypertensive effects of Abitesartan, a novel angiotensin II receptor blocker (ARB), with other established ARBs and an angiotensin-converting enzyme (ACE) inhibitor. The data presented is a synthesis of findings from robust clinical trials, offering researchers, scientists, and drug development professionals a detailed overview of this compound's performance in blood pressure management. For the purpose of this guide, the well-studied ARB, Irbesartan, will be used as a proxy for this compound to provide a data-driven comparison.
Comparative Efficacy in Blood Pressure Reduction
The following table summarizes the mean reduction in systolic and diastolic blood pressure observed in head-to-head clinical trials comparing Irbesartan (as "this compound") with other leading antihypertensive agents.
| Drug Class | Drug | Dosage | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) | Study Duration |
| ARB | This compound (Irbesartan) | 150-300 mg/day | -10.1 to -19.0 | -7.2 to -12.7 | 8-12 weeks |
| ARB | Losartan | 50-100 mg/day | -9.5 to -13.0 | -7.9 to -10.1 | 8-12 weeks |
| ARB | Valsartan | 80-160 mg/day | -8.4 to -11.0 | -7.9 | 8 weeks |
| ACE Inhibitor | Enalapril | 10-20 mg/day | -10.6 to -17.5 | -5.0 to -12.4 | 8-12 weeks |
Signaling Pathway and Mechanism of Action
This compound, as an angiotensin II receptor blocker, exerts its antihypertensive effect by selectively inhibiting the binding of angiotensin II to the AT1 receptor. This action blocks the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and a reduction in blood pressure. The diagram below illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the points of intervention for ARBs and ACE inhibitors.
Experimental Protocols
The clinical data presented in this guide are derived from studies employing rigorous, double-blind, randomized controlled trial designs. A representative protocol for a pivotal Phase III clinical trial to evaluate the efficacy and safety of an ARB like this compound is outlined below.
Study Design: A multicenter, randomized, double-blind, active-controlled, parallel-group study.
Participant Population:
-
Inclusion Criteria: Male and female patients aged 18-80 years with a diagnosis of mild to moderate essential hypertension (defined as a mean sitting diastolic blood pressure [DBP] of 95-110 mmHg and a mean sitting systolic blood pressure [SBP] of 140-180 mmHg).
-
Exclusion Criteria: Secondary hypertension, severe renal impairment, a history of hypersensitivity to ARBs or ACE inhibitors, and pregnant or lactating women.
Treatment Protocol:
-
Washout Period: A 2 to 4-week single-blind placebo run-in period to establish baseline blood pressure and ensure treatment compliance.
-
Randomization: Eligible patients are randomized in a 1:1:1 ratio to receive once-daily oral doses of either this compound (150 mg), a comparator ARB (e.g., Losartan 50 mg), or a comparator ACE inhibitor (e.g., Enalapril 10 mg).
-
Dose Titration: After 4 weeks of treatment, patients with a sitting DBP ≥ 90 mmHg undergo dose titration. The this compound dose is increased to 300 mg, the comparator ARB to 100 mg, and the ACE inhibitor to 20 mg.
-
Study Duration: The total treatment duration is 12 weeks.
Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: The change from baseline in mean sitting DBP at week 12.
-
Secondary Efficacy Endpoints: The change from baseline in mean sitting SBP at week 12, and the proportion of patients achieving blood pressure control (DBP < 90 mmHg and SBP < 140 mmHg).
-
Safety Assessments: Monitoring of adverse events, physical examinations, vital signs, and standard laboratory tests at baseline and at each study visit.
Statistical Analysis: The primary efficacy analysis is performed on the intent-to-treat population using an analysis of covariance (ANCOVA) model, with baseline blood pressure as a covariate.
Clinical Trial Workflow
The following diagram illustrates a typical workflow for a clinical trial designed to assess the efficacy of a new antihypertensive agent like this compound.
Comparison Guide: Cross-Reactivity of Azilsartan with Other Receptors
Note to the reader: The drug "Abitesartan" could not be identified in scientific literature and is likely a misspelling. This guide has been prepared using Azilsartan as a representative example of a modern Angiotensin II Receptor Blocker (ARB) to illustrate its cross-reactivity profile and the methodologies used for its assessment.
This guide provides a detailed comparison of Azilsartan's binding affinity and functional activity at its primary target, the Angiotensin II Type 1 (AT1) receptor, versus other relevant receptors. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of Azilsartan's selectivity.
Receptor Binding Affinity
Azilsartan is a highly selective antagonist of the AT1 receptor.[1] Its affinity for the AT1 receptor is more than 10,000-fold greater than for the Angiotensin II Type 2 (AT2) receptor.[1] This high selectivity is a key characteristic of its mechanism of action, which involves blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II.[1]
The following table summarizes the in vitro binding affinities (IC50 values) of Azilsartan and other ARBs for the human AT1 receptor. The data highlights Azilsartan's potent and persistent binding, especially after a washout period, which suggests a slow dissociation from the receptor.[2][3]
Table 1: Comparative Binding Affinities (IC50) of Angiotensin II Receptor Blockers for the Human AT1 Receptor
| Compound | IC50 (nM) - No Washout | IC50 (nM) - With Washout |
| Azilsartan | 2.6 | 7.4 |
| Olmesartan | 6.7 | 242.5 |
| Telmisartan | 5.1 | 191.6 |
| Irbesartan | 15.8 | >10,000 |
| Valsartan | 44.9 | >10,000 |
Data sourced from in vitro radioligand binding studies.
Functional Activity at the AT1 Receptor
Azilsartan functions as a potent antagonist of the AT1 receptor, inhibiting the angiotensin II-induced accumulation of inositol 1-phosphate (IP1), a key second messenger in the AT1 receptor signaling pathway. Similar to its binding affinity, the functional antagonism of Azilsartan is persistent even after washout. Furthermore, Azilsartan has been shown to act as an inverse agonist at the AT1 receptor.
Table 2: Comparative Functional Antagonism (IC50) of Angiotensin II Receptor Blockers at the Human AT1 Receptor (IP1 Accumulation Assay)
| Compound | IC50 (nM) - No Washout | IC50 (nM) - With Washout |
| Azilsartan | 9.2 | 81.3 |
| Olmesartan | 12.2 | 908.5 |
| Valsartan | 59.8 | 22,664.4 |
Data sourced from in vitro inositol 1-phosphate accumulation assays.
Cross-Reactivity with Peroxisome Proliferator-Activated Receptors (PPARs)
Some ARBs have been shown to interact with PPARs, which are nuclear receptors involved in the regulation of glucose and lipid metabolism. Telmisartan, for instance, is a partial agonist of PPAR-γ, with EC50 values in the range of 3-5 µmol/L.
The evidence for direct activation of PPARs by Azilsartan is less clear. Studies have shown that Azilsartan can enhance the expression of genes for PPAR-α and PPAR-δ in cultured preadipocytes. One study also reported an increase in PPAR-γ2 expression. However, these effects were observed at concentrations that did not classically stimulate PPAR activity in cell-based transactivation assays, suggesting a potential indirect mechanism of action.
Experimental Protocols
This protocol is a generalized procedure for determining the binding affinity of a compound to the AT1 receptor using a competitive radioligand binding assay.
-
Membrane Preparation: Human AT1 receptor-expressing cell membranes are prepared and protein concentration is determined.
-
Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added:
-
Receptor membrane preparation.
-
A solution of the test compound (e.g., Azilsartan) at various concentrations.
-
A fixed concentration of a radiolabeled ligand that binds to the AT1 receptor (e.g., ¹²⁵I-Sar¹,Ile⁸-Angiotensin II).
-
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a filter mat, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated from the IC50 value.
This protocol describes a method to assess the functional antagonism of a compound at the Gq-coupled AT1 receptor by measuring the accumulation of the second messenger IP1.
-
Cell Culture: Cells expressing the human AT1 receptor are cultured in a suitable plate format.
-
Cell Stimulation:
-
The cell culture medium is replaced with a stimulation buffer containing lithium chloride (LiCl). LiCl inhibits the degradation of IP1, allowing it to accumulate.
-
The test compound (antagonist) is added at various concentrations and pre-incubated.
-
Angiotensin II (agonist) is then added to stimulate the AT1 receptor.
-
-
Cell Lysis and Detection: After incubation, the cells are lysed, and the accumulated IP1 is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit. This assay is based on the competition between endogenous IP1 and a labeled IP1 analog for binding to an anti-IP1 antibody.
-
Data Analysis: The HTRF signal is measured, and a dose-response curve is generated to determine the IC50 value of the antagonist.
Visualizations
Caption: AT1 Receptor Signaling Pathway and the inhibitory action of Azilsartan.
Caption: Experimental workflow for assessing receptor cross-reactivity.
References
Comparative Analysis of Angiotensin II Receptor Blockers: Telmisartan vs. Irbesartan
A comprehensive guide for researchers and drug development professionals.
This guide provides a detailed comparative analysis of two prominent angiotensin II receptor blockers (ARBs), Telmisartan and Irbesartan. Due to the lack of publicly available scientific literature and clinical data on a compound named "Abitesartan," this report will focus on a comparison between Telmisartan and Irbesartan, another widely prescribed ARB. This analysis is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by presenting objective comparisons of performance, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Executive Summary
Telmisartan and Irbesartan are both potent and selective antagonists of the angiotensin II type 1 (AT1) receptor, playing a crucial role in the management of hypertension and other cardiovascular conditions.[1][2] While they share a common primary mechanism of action, they exhibit distinct pharmacokinetic and pharmacodynamic properties that may influence their clinical efficacy and application. Telmisartan is noted for its long half-life and potential pleiotropic effects, including partial agonism of peroxisome proliferator-activated receptor-gamma (PPAR-γ).[3][4] Irbesartan is recognized for its high bioavailability and potent, dose-dependent antihypertensive effects.[2] This guide will delve into a granular comparison of their binding affinities, antihypertensive efficacy, and impact on cellular signaling pathways.
Mechanism of Action
Both Telmisartan and Irbesartan exert their therapeutic effects by selectively blocking the binding of angiotensin II to the AT1 receptor. Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and cardiovascular homeostasis. By inhibiting the action of angiotensin II, these drugs lead to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.
A key distinction in their mechanism lies in Telmisartan's partial agonistic activity on PPAR-γ, a nuclear receptor involved in regulating glucose and lipid metabolism. This dual action may confer additional metabolic benefits, although the clinical significance of this property is still under investigation.
Figure 1: Mechanism of Action of Telmisartan and Irbesartan.
Comparative Data
Table 1: AT1 Receptor Binding Affinity
| Compound | Dissociation Half-Life (t½) | pKi | Reference |
| Telmisartan | 213 min | 8.19 ± 0.04 | , |
| Irbesartan | Not explicitly stated, but has the lowest Kd value among 8 ARBs, suggesting high affinity. | Not explicitly stated in the provided results. |
Experimental Protocol: Radioligand Binding Assay
A common method to determine binding affinity is the radioligand binding assay. The general protocol involves:
-
Membrane Preparation: Isolation of cell membranes expressing the AT1 receptor from a suitable source, such as rat vascular smooth muscle cells.
-
Radioligand Incubation: Incubation of the membrane preparation with a radiolabeled ligand that specifically binds to the AT1 receptor (e.g., ³H-telmisartan or ¹²⁵I-Angiotensin II).
-
Competition Binding: Performing competitive binding experiments where increasing concentrations of the unlabeled drug (Telmisartan or Irbesartan) are added to displace the radioligand.
-
Separation and Counting: Separation of the bound and free radioligand, followed by quantification of the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculation of the dissociation constant (Kd) or the inhibitory constant (Ki) from the competition binding curves. The pKi is the negative logarithm of the Ki value.
Table 2: Antihypertensive Efficacy (Clinical Trial Data)
| Study / Parameter | Telmisartan | Irbesartan | Comparison | Reference |
| Mean Reduction in Systolic BP (mmHg) | 20.7 ± 18.1 (80 mg/day for 12 weeks) | Not directly compared in the same study in the provided results. | A 2009 double-blind clinical trial showed similar efficacy in blood pressure control between Irbesartan and Telmisartan. | , |
| Mean Reduction in Diastolic BP (mmHg) | 16.3 ± 13.0 (80 mg/day for 12 weeks) | Not directly compared in the same study in the provided results. | A 2009 double-blind clinical trial showed similar efficacy in blood pressure control between Irbesartan and Telmisartan. | , |
| 24-hour Blood Pressure Control | Superior to losartan in the last 6 hours of the dosing interval. | Effective at lowering blood pressure from the onset of treatment with a favorable side effect profile. | Both have long half-lives contributing to sustained blood pressure control. | , |
Experimental Protocol: Ambulatory Blood Pressure Monitoring (ABPM)
Ambulatory Blood Pressure Monitoring is a standard method for assessing the 24-hour efficacy of antihypertensive drugs in clinical trials.
References
Efficacy of Angiotensin II Receptor Blockers in Preclinical Models: A Comparative Guide
A Note on Abitesartan: As of late 2025, publicly available preclinical efficacy data specifically comparing this compound to a placebo is not available. Therefore, this guide provides a comprehensive overview of the typical preclinical evaluation for Angiotensin II Receptor Blockers (ARBs), the class of drugs to which this compound belongs. The methodologies, data presentation, and signaling pathways described herein are representative of how a compound like this compound would be assessed against a placebo in a preclinical setting.
Introduction to Angiotensin II Receptor Blockers (ARBs)
Angiotensin II Receptor Blockers (ARBs) are a class of antihypertensive drugs that selectively block the angiotensin II type 1 (AT1) receptor.[1] This action inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[1] Preclinical studies are crucial for establishing the efficacy and safety of new ARBs before they can be tested in human clinical trials. These studies are typically conducted in animal models of hypertension.
Mechanism of Action: The Renin-Angiotensin System
ARBs exert their effects by interfering with the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and fluid balance. The binding of angiotensin II to the AT1 receptor triggers a cascade of intracellular signaling events that lead to vasoconstriction, inflammation, and fibrosis. ARBs competitively inhibit this binding, thereby mitigating these effects.
Signaling Pathway of Angiotensin II via AT1 Receptor
The following diagram illustrates the signaling pathway activated by angiotensin II and the point of intervention for ARBs.
Caption: Angiotensin II signaling and ARB inhibition.
Preclinical Models of Hypertension
Several animal models are used to study hypertension and evaluate the efficacy of antihypertensive drugs.[2] The choice of model depends on the specific aspects of hypertension being investigated.
-
Spontaneously Hypertensive Rat (SHR): This is the most widely used genetic model of essential hypertension in humans.[3][4] SHRs develop hypertension without any surgical or pharmacological intervention.
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model represents a form of hypertension characterized by high levels of mineralocorticoids and salt retention.
-
Renal Artery Ligation (Goldblatt) Models: These models, such as the 2-kidney, 1-clip (2K1C) and 1-kidney, 1-clip (1K1C) models, simulate renovascular hypertension.
-
Angiotensin II-Infused Models: In these models, hypertension is induced by continuous infusion of angiotensin II, making them particularly suitable for studying drugs that target the RAS.
Efficacy Evaluation: this compound vs. Placebo (Hypothetical Data)
The following tables summarize the kind of quantitative data that would be collected in a preclinical study comparing an ARB like this compound to a placebo. The data presented here is hypothetical and for illustrative purposes only.
Table 1: Effect on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHRs)
| Treatment Group | Dose (mg/kg/day) | Baseline SBP (mmHg) | SBP at Week 4 (mmHg) | Change in SBP (mmHg) |
| Placebo | 0 | 185 ± 5 | 190 ± 6 | +5 ± 2 |
| This compound | 1 | 186 ± 4 | 165 ± 5 | -21 ± 3 |
| This compound | 3 | 184 ± 5 | 152 ± 4 | -32 ± 4 |
| This compound | 10 | 185 ± 6 | 140 ± 5 | -45 ± 5 |
| p < 0.05 compared to Placebo |
Table 2: Effect on Cardiac Hypertrophy in SHRs
| Treatment Group | Dose (mg/kg/day) | Heart Weight to Body Weight Ratio (mg/g) |
| Placebo | 0 | 3.8 ± 0.2 |
| This compound | 1 | 3.5 ± 0.1 |
| This compound | 3 | 3.2 ± 0.2 |
| This compound | 10 | 2.9 ± 0.1 |
| *p < 0.05 compared to Placebo |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of preclinical findings. Below is a typical experimental protocol for evaluating an ARB in the SHR model.
Study in Spontaneously Hypertensive Rats (SHRs)
-
Animals: Male Spontaneously Hypertensive Rats (SHRs), 16-20 weeks of age, are used. Age-matched normotensive Wistar-Kyoto (WKY) rats can serve as a control group for normal blood pressure.
-
Housing and Acclimatization: Animals are housed in a temperature- and light-controlled environment with free access to standard chow and water. They are acclimatized for at least one week before the start of the experiment.
-
Grouping and Treatment: Rats are randomly assigned to different treatment groups (e.g., Placebo, this compound at various doses). The drug or placebo is typically administered daily by oral gavage for a period of 4 to 8 weeks.
-
Blood Pressure Measurement: Systolic blood pressure and heart rate are measured weekly using the non-invasive tail-cuff method. Measurements are taken at the same time of day to minimize diurnal variations.
-
Terminal Procedures: At the end of the treatment period, rats are euthanized. Blood samples are collected for biochemical analysis, and organs such as the heart, kidneys, and aorta are excised, weighed, and processed for histological or molecular analysis.
-
Endpoint Analysis:
-
Cardiac Hypertrophy: The heart is weighed, and the ratio of heart weight to body weight is calculated as an index of cardiac hypertrophy.
-
Renal Function: Plasma creatinine and urea levels are measured to assess kidney function.
-
Vascular Remodeling: The thickness of the aortic wall can be measured from histological sections.
-
-
Statistical Analysis: Data are typically presented as mean ± standard error of the mean (SEM). Statistical significance between groups is determined using appropriate tests, such as ANOVA followed by a post-hoc test. A p-value of less than 0.05 is generally considered statistically significant.
Experimental Workflow
The following diagram outlines the typical workflow for a preclinical efficacy study.
Caption: Preclinical experimental workflow.
Conclusion
While specific preclinical data for this compound versus a placebo is not yet in the public domain, the established methodologies for evaluating Angiotensin II Receptor Blockers provide a clear framework for how its efficacy would be determined. Based on the mechanism of action of this drug class, it is anticipated that this compound would demonstrate a significant reduction in blood pressure and amelioration of end-organ damage in preclinical models of hypertension when compared to a placebo. The generation and publication of such data will be critical for its further clinical development.
References
Comparative Analysis of Angiotensin II Receptor Blockers: A Focus on Efficacy and Safety
Introduction
This guide provides a detailed comparative analysis of Angiotensin II Receptor Blockers (ARBs), a class of drugs primarily used for the treatment of hypertension. While the initial query focused on "Abitasartan," no specific information or clinical data could be found for a drug with this name in publicly available resources. It is presumed that this may be a novel compound not yet in the public domain, a developmental codename, or a potential misspelling of an existing medication. Therefore, this analysis will focus on a selection of well-established ARBs, namely Azilsartan, Olmesartan, and Losartan, to provide a representative comparison for researchers, scientists, and drug development professionals.
The information presented herein is synthesized from a variety of clinical studies and meta-analyses to offer an objective overview of the comparative efficacy, safety, and mechanisms of action of these therapeutic agents.
Mechanism of Action: Angiotensin II Receptor Blockers
ARBs exert their therapeutic effects by selectively blocking the binding of angiotensin II to the AT1 receptor in various tissues, including vascular smooth muscle and the adrenal gland.[1] This action inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.[1][2] Unlike ACE inhibitors, ARBs do not inhibit the breakdown of bradykinin, which is thought to be responsible for the characteristic dry cough associated with ACE inhibitor therapy.[2]
The following diagram illustrates the role of ARBs within the Renin-Angiotensin-Aldosterone System (RAAS).
Comparative Efficacy of Selected ARBs
The primary measure of efficacy for antihypertensive agents is their ability to reduce systolic and diastolic blood pressure. Clinical trials have demonstrated that while all ARBs are effective in lowering blood pressure, there are some differences in their potency and duration of action.[3]
| Parameter | Azilsartan | Olmesartan | Losartan |
| Mean Systolic Blood Pressure Reduction (mmHg) | -15.85 | Varies by dose | -12.01 |
| Mean Diastolic Blood Pressure Reduction (mmHg) | -11.97 | Varies by dose | -9.37 |
| Half-life (hours) | ~11 | 13 | 2 (active metabolite: 6-9) |
| Time to Peak Plasma Concentration (hours) | 1.5 - 3 | 1.4 - 2.8 | 1 (active metabolite: 3-4) |
| Bioavailability (%) | ~60 | ~26 | ~33 |
Table 1: Comparative Pharmacokinetic and Efficacy Parameters of Selected ARBs.
Comparative Safety and Tolerability
ARBs are generally well-tolerated, with a side effect profile comparable to placebo. Common side effects for ARBs include dizziness, headache, and tiredness. More serious but less common side effects can include hyperkalemia and kidney damage. These medications are contraindicated in pregnancy due to the risk of birth defects.
| Adverse Event | Azilsartan | Olmesartan | Losartan |
| Dizziness | ~3% | ~3% | ~4% |
| Headache | ~4% | ~7% | ~14% |
| Fatigue/Asthenia | ~2% | ~1% | ~4% |
| Diarrhea | ~2% | ~2% | ~2% |
| Cough | <1% | <1% | <1% (similar to placebo) |
Table 2: Incidence of Common Adverse Events for Selected ARBs. (Note: Percentages are approximate and can vary based on the specific study and patient population).
Experimental Protocols
The evaluation of the efficacy and safety of ARBs in treating hypertension is typically conducted through randomized, double-blind, placebo-controlled, or active-controlled clinical trials.
A. Efficacy Assessment
-
Primary Endpoint: The primary efficacy endpoint is typically the change from baseline in mean sitting or ambulatory systolic and diastolic blood pressure at the end of the study period (e.g., 6-8 weeks).
-
Patient Population: Subjects with mild to moderate essential hypertension (e.g., diastolic blood pressure between 95 and 114 mmHg) are often recruited.
-
Study Design: A common design involves a placebo run-in period to establish baseline blood pressure and ensure patient compliance. Patients are then randomized to receive the investigational drug, a placebo, or an active comparator. Doses may be titrated over the course of the study.
-
Blood Pressure Measurement: Clinic blood pressure measurements are taken at specified intervals. Ambulatory Blood Pressure Monitoring (ABPM) over a 24-hour period is also frequently used to assess the drug's effect throughout the dosing interval.
B. Safety Assessment
-
Adverse Event Monitoring: All adverse events are recorded at each study visit, and their severity and relationship to the study drug are assessed.
-
Laboratory Tests: Standard clinical laboratory evaluations, including clinical chemistry (e.g., potassium, creatinine), hematology, and complete urinalysis, are performed at baseline and at the end of the study to monitor for any drug-induced abnormalities.
-
Vital Signs and Physical Examinations: Heart rate, and physical examinations are conducted at regular intervals.
The following diagram outlines a typical workflow for a clinical trial of an antihypertensive agent.
Conclusion
Azilsartan, Olmesartan, and Losartan are all effective Angiotensin II Receptor Blockers for the management of hypertension. While they share a common mechanism of action and a favorable safety profile, there are differences in their pharmacokinetic properties and potency in blood pressure reduction. The choice of a specific ARB may be guided by factors such as the required magnitude of blood pressure lowering, dosing frequency, and individual patient characteristics. The experimental protocols for evaluating these drugs are well-established, focusing on rigorous, controlled comparisons of efficacy and safety endpoints. Future research and the potential introduction of new agents will continue to refine the therapeutic landscape for hypertension management.
References
Lack of Peer-Reviewed Data Precludes Comparative Analysis of Abitesartan
A comprehensive search for peer-reviewed studies on Abitesartan, an angiotensin II receptor antagonist, yielded no clinical trials or comparative analyses with other Angiotensin II Receptor Blockers (ARBs). While a Wikipedia entry for this compound exists, it is a stub article lacking sufficient citations and detailed pharmacological information[1]. Without published experimental data, a detailed comparison guide that meets the specified requirements for quantitative data, experimental protocols, and signaling pathway visualizations cannot be constructed.
Angiotensin II Receptor Blockers are a well-established class of drugs used to treat conditions such as high blood pressure, heart failure, and kidney disease[2][3][4][5]. They function by blocking the AT1 receptor, which prevents the hormone angiotensin II from binding and causing vasoconstriction, thereby lowering blood pressure.
General Mechanism of Action of ARBs
ARBs selectively inhibit the binding of angiotensin II to the AT1 receptor, which is found in many tissues, including vascular smooth muscle and the adrenal gland. This blockade leads to vasodilation and reduced aldosterone secretion, contributing to a decrease in blood pressure. The general signaling pathway is outlined below.
Comparisons Between Established ARBs
While no data exists for this compound, numerous studies have compared the efficacy and safety of other commercially available ARBs. These comparisons often focus on metrics such as blood pressure reduction, half-life, bioavailability, and effects on comorbidities like diabetic nephropathy. For instance, studies have compared the antihypertensive effects of losartan and candesartan, showing differences in blood pressure reduction and cardiovascular outcomes. Similarly, other research has evaluated the comparative effects of olmesartan and valsartan on myocardial glucose metabolism.
The selection of a specific ARB is often guided by its pharmacokinetic profile, indications based on clinical trials, and the patient's specific comorbidities. Some of the commonly prescribed ARBs include losartan, valsartan, irbesartan, candesartan, olmesartan, and telmisartan.
Due to the absence of peer-reviewed literature on this compound, it is not possible to provide the requested quantitative data tables or detailed experimental protocols comparing it to these established ARBs. Further research and publication of clinical trial data would be necessary to facilitate such a comparison.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Comparative Efficacy and Safety of the Angiotensin Receptor Blockers in the Management of Hypertension and Other Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Angiotensin II receptor blockers - Mayo Clinic [mayoclinic.org]
- 5. bhf.org.uk [bhf.org.uk]
Safety Operating Guide
Navigating the Disposal of Abitesartan: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount. This guide outlines the recommended procedures for the disposal of Abitesartan, drawing upon general best practices for pharmaceutical waste management in a laboratory setting.
Immediate Safety and Handling
Before proceeding with disposal, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In case of accidental contact, refer to the general first aid measures outlined in safety data sheets for similar compounds:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes.
-
Skin Contact: Wash affected area with soap and water.
-
Inhalation: Move to fresh air.
-
Ingestion: Seek immediate medical attention.
General Disposal Procedures for this compound
The disposal of this compound, as with other pharmaceutical waste, must comply with local, state, and federal regulations. The primary directive is to prevent the entry of the compound into the environment.
Step 1: Waste Identification and Segregation
-
Identify: Classify this compound waste as non-hazardous or hazardous pharmaceutical waste according to your institution's guidelines and local regulations. Given that it is a biologically active compound, it should be treated with caution.
-
Segregate: Do not mix this compound waste with general laboratory trash. It should be collected in a designated, clearly labeled, and sealed container.
Step 2: On-site Neutralization (if applicable and approved)
Some facilities may have protocols for the chemical neutralization of certain pharmaceutical wastes. However, without specific data on the reactivity and degradation products of this compound, this is not a recommended general procedure.
Step 3: Professional Waste Disposal
-
Engage a Licensed Contractor: The most critical step is to transfer the segregated this compound waste to a licensed and reputable hazardous waste disposal company. These companies are equipped to handle and dispose of pharmaceutical waste in an environmentally sound manner, typically through high-temperature incineration.
-
Documentation: Maintain a clear record of the waste, including the name of the compound, quantity, and date of disposal, as part of your laboratory's safety and compliance documentation.
Prohibited Disposal Methods:
-
Do Not Pour Down the Drain: Sartans, the class of drugs to which this compound belongs, are considered emerging environmental pollutants.[1][2] They are not always effectively removed by wastewater treatment plants and can persist in aquatic environments.[3]
-
Do Not Dispose of in Regular Trash: This can lead to accidental exposure and environmental contamination.
Environmental Considerations
Angiotensin II receptor antagonists like this compound are part of a class of pharmaceuticals that have been detected in wastewater and surface water.[3] Their persistence and potential for ecological impact underscore the importance of proper disposal to prevent their release into the environment.
Quantitative Data Summary
While specific quantitative data for this compound's environmental fate is not available, the following table summarizes general information for related sartans.
| Parameter | Observation for Sartan Class |
| Wastewater Treatment | Removal efficiency in wastewater treatment plants can be variable for different sartans, with some showing persistence.[3] |
| Environmental Presence | Members of the sartan family have been detected in wastewater effluents, surface waters, and even groundwater, indicating their potential as environmental contaminants. |
| Ecological Impact | While some studies have shown no acute ecotoxic effects at relevant environmental concentrations for certain sartans, the long-term effects of these persistent compounds on aquatic life are still a subject of research. |
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not publicly available. The recommended procedure is based on established best practices for chemical and pharmaceutical waste management in a research setting.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Abitesartan
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Abitesartan, an angiotensin II receptor antagonist, must adhere to stringent safety protocols to mitigate risks associated with this potent pharmaceutical compound.[1] While specific safety data for this compound is not extensively detailed in public records, its classification as a "sartan" necessitates handling precautions similar to those for other drugs in this class, such as Irbesartan and Losartan.[2][3] The primary concerns include potential reproductive toxicity, as well as skin and eye irritation.[2][4]
A comprehensive safety strategy involves a combination of engineering controls, administrative procedures, and the mandatory use of appropriate personal protective equipment (PPE).
Engineering and Administrative Controls
Before commencing any work with this compound, a thorough risk assessment is crucial to identify potential exposure pathways. The first line of defense is robust engineering controls. All weighing and solution preparation activities must be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure. Furthermore, adequate general laboratory ventilation is essential to dilute any potential fugitive emissions.
Administrative controls are equally important and involve establishing detailed Standard Operating Procedures (SOPs) for the handling, storage, and disposal of this compound. Access to areas where the compound is handled should be restricted to authorized and trained personnel only. All individuals working with this compound must receive specific training on its hazards, safe handling techniques, and emergency protocols.
Personal Protective Equipment (PPE)
The following tables outline the recommended PPE for various laboratory activities involving this compound. The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being performed.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Recommended PPE |
| Weighing and Aliquoting (Solid) | Double Nitrile Gloves, Disposable Gown, Safety Goggles, and a Respirator (if not in a fume hood) |
| Solution Preparation | Double Nitrile Gloves, Disposable Gown, Safety Goggles, and Face Shield (if splash risk exists) |
| In Vitro/In Vivo Administration | Nitrile Gloves, Lab Coat, and Safety Glasses |
Table 2: Glove Selection and Use
| Glove Type | Recommended Use | Change Frequency |
| Nitrile Gloves | Handling of solid compound and solutions | Immediately if contaminated, torn, or punctured. Change at least every two hours. |
| Double Gloving | Recommended for all handling of the pure compound and concentrated solutions. | Outer glove should be removed and disposed of immediately after handling. |
Experimental Protocols: Safe Handling Procedures
Weighing of Solid this compound:
-
Don the appropriate PPE as outlined in Table 1.
-
Perform all weighing activities within a certified chemical fume hood or glove box.
-
Use disposable weighing papers and utensils.
-
After weighing, carefully seal the container and decontaminate the balance and surrounding surfaces.
-
Dispose of all contaminated materials as hazardous waste.
Preparation of this compound Solutions:
-
Wear the recommended PPE, including a face shield if there is a risk of splashing.
-
Conduct the procedure in a chemical fume hood.
-
Add the solvent to the solid compound slowly to avoid aerosolization.
-
Cap and label the solution container appropriately.
-
Decontaminate all glassware and equipment used.
-
Dispose of contaminated disposables as hazardous waste.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
Table 3: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed hazardous waste container. |
| Contaminated Disposables (gloves, weighing papers, pipette tips) | Place in a designated, sealed hazardous waste bag or container. |
| Liquid Waste (solutions containing this compound) | Collect in a labeled, sealed, and chemically resistant hazardous waste container. |
All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
